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  • Product: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one
  • CAS: 90004-98-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Abstract This whitepaper provides a comprehensive technical guide for the synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, a key chemical intermediate in the development of various pharmaceuticals and biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, a key chemical intermediate in the development of various pharmaceuticals and biologically active compounds.[1][2] The synthetic strategy detailed herein is a robust two-step process commencing with the regioselective nitration of the readily available precursor, 4-hydroxyacetophenone, followed by a subsequent selective bromination. This guide elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols necessary for successful synthesis. Emphasis is placed on explaining the causality behind procedural choices, ensuring safety, and validating the final product through established analytical techniques. This document is intended for researchers, medicinal chemists, and process development scientists engaged in organic synthesis and drug discovery.

Introduction and Strategic Overview

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a highly functionalized aromatic ketone. Its molecular architecture, featuring hydroxyl, nitro, bromo, and acetyl groups, makes it a versatile building block for constructing more complex molecular entities, particularly in the synthesis of novel drug candidates.[1] The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations.

The synthesis presented is a logical, stepwise functionalization of a simple aromatic precursor. The core of the strategy lies in leveraging the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry in two sequential electrophilic aromatic substitution reactions.

Retrosynthetic Analysis

The synthetic pathway is designed around a two-step sequence starting from 4-hydroxyacetophenone. The analysis reveals that the target molecule can be disconnected at the C-Br and C-N bonds, leading back to simpler precursors. The most logical and efficient forward synthesis involves first introducing the nitro group, followed by the bromo group. This order is chosen because the initial nitration yields a highly crystalline, easily purified intermediate, and the electronic deactivation provided by the nitro group helps to control the subsequent bromination step, preventing over-bromination.

Retrosynthesis Target 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Intermediate 4-Hydroxy-3-nitroacetophenone Target->Intermediate C-Br Disconnection (Bromination) StartingMaterial 4-Hydroxyacetophenone Intermediate->StartingMaterial C-N Disconnection (Nitration)

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid/solvent-resistant gloves, must be worn at all times.

Step 1: Synthesis of 4-Hydroxy-3-nitroacetophenone

The first step is the electrophilic nitration of 4-hydroxyacetophenone. The strongly activating, ortho, para-directing hydroxyl group and the deactivating, meta-directing acetyl group work in concert to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the hydroxyl group and meta to the acetyl group (C3 position).[3] A mixture of concentrated sulfuric and nitric acids is the classic and effective nitrating agent for this transformation.[3]

Reaction: C₈H₈O₂ + HNO₃ --(H₂SO₄)--> C₈H₇NO₄ + H₂O

ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesNotes
4-Hydroxyacetophenone99-93-4136.1513.6 g0.10Starting material
Sulfuric Acid (98%)7664-93-998.0875 mL~1.38Catalyst and solvent
Nitric Acid (70%)7697-37-263.0110 mL~0.16Nitrating agent
Crushed Ice/WaterN/A18.02500 g / 500 mLN/AFor quenching
Ethanol64-17-546.07As neededN/AFor recrystallization
  • Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

  • Acid Mixture: Carefully add 37 mL of concentrated sulfuric acid to the reaction flask and begin stirring. Cool the acid to below 5 °C.

  • Substrate Addition: In a separate beaker, dissolve 13.6 g (0.10 mol) of 4-hydroxyacetophenone in 38 mL of concentrated sulfuric acid. The dissolution may be gently warmed if necessary, but the solution must be cooled back to room temperature before proceeding.

  • Nitration: Slowly add the acetophenone solution from the beaker to the stirred sulfuric acid in the flask, ensuring the temperature does not rise above 10 °C. Once the addition is complete, cool the mixture to between -5 °C and 0 °C.

  • Nitrating Agent Addition: Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in the dropping funnel, with cooling. Add this nitrating mixture dropwise to the reaction flask over a period of 30-40 minutes. It is critical to maintain the internal reaction temperature below 5 °C to prevent the formation of by-products.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Quenching and Isolation: In a large beaker (1 L), prepare a slurry of crushed ice and water. Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A yellow precipitate will form.

  • Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield 4-hydroxy-3-nitroacetophenone as a yellow crystalline solid.

Step 2: Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

In the second step, the intermediate 4-hydroxy-3-nitroacetophenone is brominated. The directing effects of the existing substituents determine the position of bromination. The hydroxyl group is the most powerful activating group and will direct the incoming electrophile (Br⁺) to the C5 position, which is ortho to it. The nitro and acetyl groups are deactivating and will not interfere with this regioselectivity.

Reaction: C₈H₇NO₄ + Br₂ --(Solvent)--> C₈H₆BrNO₄ + HBr

ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesNotes
4-Hydroxy-3-nitroacetophenone1163-11-7181.159.05 g0.05Intermediate from Step 1
Glacial Acetic Acid64-19-760.05100 mLN/ASolvent
Bromine7726-95-6159.812.8 mL (8.7 g)0.055Brominating agent
Sodium Bisulfite7631-90-5104.06As neededN/ATo quench excess bromine
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet to a trap (containing sodium bisulfite solution), dissolve 9.05 g (0.05 mol) of 4-hydroxy-3-nitroacetophenone in 100 mL of glacial acetic acid.

  • Bromine Addition: In the dropping funnel, place 2.8 mL of bromine. Add the bromine dropwise to the stirred solution at room temperature over 20-30 minutes. The reaction is typically accompanied by the evolution of HBr gas.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the reaction mixture into 500 mL of cold water with stirring. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of water to remove acetic acid. If the solid has a yellow/orange color due to residual bromine, wash it with a dilute solution of sodium bisulfite, followed by water.

  • Final Product: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the final product, 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, as a crystalline solid.

Workflow and Safety

Overall Synthesis Workflow

The diagram below outlines the complete workflow from starting material to the purified final product, encompassing both synthetic steps and the necessary purification processes.

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A1 Setup: Cool H₂SO₄ in ice bath A2 Add 4-Hydroxyacetophenone Solution (in H₂SO₄) A1->A2 A3 Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at <5°C A2->A3 A4 Stir for 1-2 hours A3->A4 A5 Quench on ice A4->A5 A6 Filter and Wash with H₂O A5->A6 A7 Recrystallize from Ethanol A6->A7 Intermediate Purified Intermediate: 4-Hydroxy-3-nitroacetophenone A7->Intermediate B1 Dissolve Intermediate in Acetic Acid B2 Add Bromine dropwise at room temperature B3 Stir for 3-4 hours B4 Precipitate in H₂O B5 Filter and Wash B6 Recrystallize FinalProduct Final Product: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one B6->FinalProduct Intermediate->B1

Caption: Experimental workflow for the two-step synthesis.

Safety and Hazard Management

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • Acids (Sulfuric, Nitric, Acetic): These are highly corrosive and can cause severe burns. Always handle in a fume hood and wear appropriate PPE. When diluting, always add acid to water, never the other way around.

  • Bromine: Bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations must be performed in a well-ventilated fume hood. Have a quenching agent like sodium bisulfite or thiosulfate readily available.

  • General Precautions: The nitration reaction is highly exothermic and must be carefully controlled with cooling to prevent a runaway reaction. Ensure proper waste disposal procedures are followed for all chemical waste generated.

Characterization of Final Product

To confirm the identity and purity of the synthesized 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, the following analytical data should be acquired and compared with literature values.

  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: 128 - 130 °C.[1]

  • Molecular Formula: C₈H₆BrNO₄.[1]

  • Molecular Weight: 260.04 g/mol .[1]

  • ¹H NMR: Protons on the aromatic ring and the methyl group of the acetyl function will show characteristic shifts. The aromatic region should display two singlets, consistent with the substitution pattern.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals, including the carbonyl carbon of the ketone, and the aromatic carbons attached to the various functional groups.

  • FT-IR (KBr): Expect characteristic peaks for the O-H stretch (hydroxyl), C=O stretch (ketone), and N-O stretches (nitro group).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Conclusion

This guide outlines a reliable and well-established two-step synthesis for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one from 4-hydroxyacetophenone. The methodology is based on fundamental principles of electrophilic aromatic substitution, where careful control of reaction conditions allows for high regioselectivity. By following the detailed protocols and adhering to the specified safety measures, researchers can effectively produce this valuable chemical intermediate for application in pharmaceutical and materials science research.

References

  • Preparation method of 4-hydroxy-3-nitroacetophenone. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHti5AUHpHnXI2Xx6uNJcjQyWuVkep86YbubXq2nYr-7sPtExh7ujGhTd1HdXEgqeXmtmAT9RB0lECcE0k9JbG5pTVw3YxsD5QlObCdUhuAbsDulQQq1POS0OiJLfzF8wdlzeUMsoamzP9YdgU=]
  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEj2A4p90ziEsnptZIc1G08KnMRiaTWAy0VpmBy1iaR0gt8rp9_I6hiYKMRYIUuuDJVT4oKCuiNxvmnGWdXYO0VvBjYADgxBuLKBDaH3p3Sj4pmE8GZFeyLtUgm24Q_bXXh8xow8TA330nj03Pk-0=]
  • Safety Data Sheet. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx1gL3HQdQaaU2yxr0pmbCqsLmP1gUrsS5RNl6DLdf2D0MUU0wyyzAqjtbeIrH-oVUEPVwC5hUiSjhSdnpTqAfumpB05IFArCt2rQ5--8PfHCRKT-dUGlukDGp7MFlf5XHFpOxXuk2mpvX81QIRY-k6blA9Upapv7MG8uYTJVNP0TwXYxdg2XyhyqSBoU4jtK0znRcLiMS]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSFr0yIhXU9Fh6ooInP9rzqwd0nK4f5ALkzJSIUozT2WSdN5Jl_EpbQuKLvP5nZ-u5eBLTjHA8Q6TKHeRVoSfaRHl8sFPpeW3YKW55gDpmEsNZR8mFauxumNcm27g0MdMPg34sb8By1HPAKESgxcw]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjazy8VKRLun3imlH2yJqKfKTqMGQCkkZd1KxC34nY34CfIxyMjr8oS_CGijcRBk9YlvJX3E41FLQulmbQPKHi0aKGMWrNdtZe6TaNGJJGwZ8umLQ4ckIwqvTaBMYsJtpTFMbwi6WCnMCTX1N69h50dqcfS6VTHO6u4v07R62oslsb86sLziqrgcaULNQ_4Sf88zQsiBJnupH2MChsJq-D1NTN3QPRNZw6uSl5A4ilcGL1m1TVMHFHk5ssqlCl]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKotPwb11Qd21UFVmm8iekxlKNKR_NjGrFgl8T_yq17cyaJ8T_juqaAht8k4-1zBWlGhTSkODnxYkpUBQ-NNava_s9vA5Xx86hfPCX-9Den8AfNJUYCm5xUQIWKFCYYKhiRexxaqIyhMiu4nL2rUEsnlz8Kuup3m8mRFsWFynS8pWaJfRyhX487kRiFZ57dKadVlnJOACJlzAhG7GoogIre7a_Mz8eLsEhBdCd3jEscZ9hZkveLkxJI36-wxMerXHyk9tumoOQ67O5nNX]
  • Acetophenone, 3-bromo-. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0106]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH16vWhfNuocQ4uMydAcv38HTDJSduOfSirqaKGU7qYLXcYFfhAY_E5TovRDb9QjQkP5Z4mcN85w7-j3nwq7KAKsNcg0YTxjatcEP2TcBdcXBj8nRd-Vmzuq7inm1606Pfdu4LQablEyDKbayiNuU5EXYEp-Bnd-nweLAO8XtKwKQG8rQtvDqBG3AFtGGTyj1ia5uarENuJdIAbjQMPVngCN8tfDpuQwyjEY-ws3m2Ump629VGAqOBEbM4gUxx2Pk6m17Q-PBocJVK_GtwZsX0ZjIC-vU-J]
  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [URL: https://ajomc.com/index.php/ajomc/article/view/28]
  • Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. CHEMISTRY & BIOLOGY INTERFACE. [URL: https://www.cbijournal.com/assets/framework/2017/vol7-iss1/CBI-2017-7-1-57-63.pdf]
  • 3-Bromo-6-Hydroxy-5-nitroacetophenone. Chem-Impex. [URL: https://www.chemimpex.com/products/3-bromo-6-hydroxy-5-nitroacetophenone-pid-29649.aspx]
  • 3-Bromo-6-Hydroxy-5-nitroacetophenone. J&K Scientific. [URL: https://www.jk-sci.com/3-Bromo-6-Hydroxy-5-nitroacetophenone-70978-54-0.html]
  • Synthesis of 3-nitroacetophenone. Masaryk University. [URL: https://is.muni.cz/el/med/podzim2013/BVCP011p/um/2-03_Syntheses_of_3-nitroacetophenone_and_3-aminobenzoic_acid.pdf]
  • How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. ResearchGate. [URL: https://www.researchgate.

Sources

Exploratory

Technical Guide: NMR Characterization of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (also known as 3-bromo-4-hydroxy-5-nitroacetophenone). This compound is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (also known as 3-bromo-4-hydroxy-5-nitroacetophenone). This compound is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone, used in the treatment of Parkinson's disease.

Executive Summary & Structural Context[1][2][3]

  • Compound: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 260.04 g/mol

  • Application: Key intermediate for COMT inhibitors (e.g., Entacapone).

  • Structural Challenge: The molecule is a tetra-substituted benzene ring. The primary analytical challenge is distinguishing the regiochemistry of the substituents (Nitro vs. Bromo) relative to the acetyl group, specifically differentiating the aromatic protons at positions 2 and 6.

Synthesis Context

The synthesis typically proceeds via the nitration of 4-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone, followed by bromination.[1] This sequence dictates the regiochemistry: the nitro group directs the subsequent bromination to the remaining ortho position relative to the hydroxyl group.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data, the following protocol minimizes solvent effects and exchange broadening of the phenolic proton.

Sample Preparation[4][5]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The phenolic hydroxyl group (-OH) is acidic (pKa ~6-7 due to the electron-withdrawing nitro and acetyl groups). In non-polar solvents like

      
      , the OH proton often broadens or disappears due to exchange. DMSO-d6 forms a strong hydrogen bond with the OH, slowing exchange and producing a sharp, distinct singlet, often downfield (>10 ppm).
      
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL DMSO-d6.

    • 13C NMR: 30–50 mg in 0.6 mL DMSO-d6 (Critical for detecting the quaternary carbons C3 and C5).

  • Temperature: 298 K (25°C).

1H NMR Analysis[1][5][6][7][8][9][10][11][12]

The 1H NMR spectrum is characterized by a high degree of deshielding due to the synergistic electron-withdrawing effects of the nitro, acetyl, and bromo groups.

Predicted & Observed Shifts (DMSO-d6)
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (

, Hz)
Mechanistic Explanation
-OH Phenolic11.0 – 11.5 Broad Singlet-Highly deshielded due to intramolecular H-bonding with the adjacent Nitro group and intermolecular H-bonding with DMSO.
H-6 Aromatic8.55 – 8.65 Doublet (d)~2.0 (Meta)Located between the Nitro and Acetyl groups. The Nitro group is strongly deshielding (anisotropy + induction), making this the most downfield aromatic signal.
H-2 Aromatic8.20 – 8.30 Doublet (d)~2.0 (Meta)Located between the Bromo and Acetyl groups. Bromine is less deshielding than the Nitro group, placing H-2 upfield relative to H-6.
-CH3 Methyl2.55 – 2.65 Singlet (s)-Characteristic singlet for an aryl methyl ketone (acetophenone).
Diagnostic Logic (The "Why")

The assignment of H-6 vs. H-2 relies on the Additivity Rules for Chemical Shifts .

  • Nitro Effect: A nitro group ortho to a proton deshields it by approximately +0.95 ppm.

  • Bromo Effect: A bromo group ortho to a proton deshields it by approximately +0.22 ppm.

13C NMR Analysis[1][2][5][6][7][8][9][10][13][14]

The 13C spectrum is complex due to the presence of six quaternary carbons. The "Heavy Atom Effect" of bromine is the key validator here.

Assignment Table
PositionCarbon TypeShift (δ, ppm)Signal TypeMechanistic Explanation
C=O Carbonyl195.0 – 197.0 QuaternaryTypical ketone carbonyl shift.
C-4 C-OH155.0 – 158.0 QuaternaryDeshielded by the direct attachment to Oxygen (electronegativity).
C-5 C-NO2136.0 – 140.0 QuaternaryDeshielded by the Nitro group.
C-1 C-Acetyl128.0 – 132.0 QuaternaryIpso carbon to the ketone.
C-2 CH (Ar)130.0 – 134.0 CHOrtho to Acetyl/Bromo.
C-6 CH (Ar)124.0 – 128.0 CHOrtho to Acetyl/Nitro.
C-3 C-Br 110.0 – 115.0 QuaternaryDiagnostic Peak. Carbon attached to Bromine is significantly shielded (upfield) due to the heavy atom effect, distinguishing it from C-NO2.
CH3 Methyl26.0 – 27.0 CH3Typical methyl ketone carbon.

Advanced Characterization: The Self-Validating Workflow

To unequivocally prove the structure (specifically that Br is at position 3 and


 is at position 5), you must use Heteronuclear Multiple Bond Correlation (HMBC).
The HMBC "Fingerprint"

The HMBC experiment correlates protons to carbons separated by 2 or 3 bonds (


 and 

).
  • H-2 Correlation: The proton at H-2 (approx 8.25 ppm) will show a strong 2-bond correlation to the C-3 (C-Br) carbon.

    • Validation: Look for a cross-peak between 8.25 ppm (1H) and ~112 ppm (13C).

  • H-6 Correlation: The proton at H-6 (approx 8.60 ppm) will show a strong 2-bond correlation to the C-5 (C-NO2) carbon.

    • Validation: Look for a cross-peak between 8.60 ppm (1H) and ~138 ppm (13C).

Visualization of HMBC Correlations

The following diagram illustrates the specific 2-bond and 3-bond correlations required to validate the regiochemistry.

G cluster_legend Legend H2 H-2 (8.25 ppm) C1 C-1 (Acetyl) (~130 ppm) H2->C1 2J C3 C-3 (C-Br) (~112 ppm) SHIELDED H2->C3 2J (Key) C4 C-4 (C-OH) (~156 ppm) H2->C4 3J H6 H-6 (8.60 ppm) H6->C1 2J C5 C-5 (C-NO2) (~138 ppm) DESHIELDED H6->C5 2J (Key) H6->C4 3J CO C=O (~196 ppm) H6->CO 3J key1 Key Diagnostic Path key2 Standard Correlation

Caption: HMBC connectivity map. The red arrows indicate the critical correlations that distinguish the C-Br environment (shielded) from the C-NO2 environment (deshielded).

References

  • Synthesis & Analog Data

    • Title: Magnesium tetrapyrazinoporphyrazines: tuning of the pKa of red-fluorescent pH indicators (Supporting Inform
    • Source: Royal Society of Chemistry (RSC), Photochemical & Photobiological Sciences.
    • Relevance: Contains the synthesis protocol for 3-bromo-4-hydroxy-5-nitroacetophenone and NMR data for the precursor 4-hydroxy-3-nitroacetophenone.[1]

    • URL:[Link]

  • General NMR Shift Data

    • Title: 1H and 13C NMR Chemical Shifts of Common Solvents and Impurities.[2]

    • Source: University of Pittsburgh / J. Org. Chem.
    • Relevance: Standardizing solvent residual peaks (DMSO-d6)
    • URL:[Link]

  • Spectral Database (Validation)

    • Title: 4-Hydroxy-3-nitroacetophenone (Precursor Data).[1][3]

    • Source: PubChem / SpectraBase.[3]

    • Relevance: Provides baseline shifts for the non-brominated precursor to validate the shift changes upon bromin
    • URL:[Link]

Sources

Foundational

Mass spectrometry analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

An In-depth Technical Guide: Mass Spectrometry Analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Mass Spectrometry Analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, a substituted aromatic ketone of interest in synthetic chemistry and drug development. The guide is designed for researchers, scientists, and analytical professionals, offering a deep dive into method development, experimental execution, and data interpretation. We explore two primary analytical strategies: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for sensitive detection and molecular weight confirmation, and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for detailed structural elucidation through fragmentation analysis. The narrative emphasizes the rationale behind experimental choices, from sample preparation to the selection of ionization parameters, ensuring a robust and scientifically sound analytical approach. Key fragmentation pathways are predicted and illustrated, providing a roadmap for interpreting complex mass spectra.

Section 1: Introduction to the Analyte

1.1 Chemical Structure and Properties

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a multi-functionalized aromatic compound. Its structure features a central phenyl ring substituted with an acetyl group, a hydroxyl group, a nitro group, and a bromine atom. These functional groups dictate its chemical behavior, polarity, and, critically for this guide, its mass spectrometric fingerprint. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), imparts a highly characteristic isotopic signature that is invaluable for identification.[1]

PropertyValueSource
Molecular Formula C₈H₆BrNO₄PubChem
Molecular Weight 260.04 g/mol (for ⁷⁹Br) / 262.04 g/mol (for ⁸¹Br)PubChem
Appearance Solid (predicted)-
Key Functional Groups Ketone, Phenol, Nitroaromatic, Aryl Bromide-

1.2 Analytical Objectives

The primary goals for the mass spectrometric analysis of this compound are:

  • Unambiguous Molecular Weight Confirmation: Verifying the mass of the intact molecule.

  • Structural Elucidation: Confirming the connectivity of atoms and the identity of functional groups through controlled fragmentation.

  • Sensitive Quantification: Developing methods for detecting and measuring the compound at low concentrations in various matrices.

Section 2: Foundational Principles of Mass Spectrometry

The choice of ionization technique is paramount and depends entirely on the analytical goal. For 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, two techniques are particularly relevant.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules.[2] ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.[2] This makes it the gold standard for accurate molecular weight determination, especially when coupled with liquid chromatography (LC). Given the analyte's polar hydroxyl group, ESI is an excellent choice.[3]

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons. This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a molecular "fingerprint" that provides rich structural information.[4] EI is typically coupled with gas chromatography (GC), which requires the analyte to be volatile and thermally stable.

Section 3: Experimental Workflow and Protocols

A robust analytical workflow begins with meticulous sample preparation tailored to the chosen instrumentation. The following diagram illustrates the decision-making process and subsequent steps for both LC-MS and GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Decision cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow start Analyte Sample (Solid or in Matrix) dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) start->dissolve filter Filter or Centrifuge to remove particulates dissolve->filter decision Choose Analytical Goal filter->decision lcms_path Molecular Weight ID & Quantification decision->lcms_path Soft Ionization gcms_path Structural Elucidation decision->gcms_path Hard Ionization lcms_analysis Inject into LC-ESI-MS lcms_path->lcms_analysis derivatize Derivatization (Optional) e.g., Silylation of -OH group gcms_path->derivatize gcms_analysis Inject into GC-EI-MS derivatize->gcms_analysis

Caption: Decision workflow for MS analysis of the target analyte.

3.1 Sample Preparation Protocol

Proper sample preparation is essential to prevent instrument contamination and ensure reliable ionization.[5]

Step-by-Step Protocol for LC-MS:

  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[6]

  • Dilution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.[5] Causality: Overly concentrated samples can cause ion suppression, detector saturation, and source contamination.[6]

  • Clarification: Filter the final solution through a 0.2 µm syringe filter or centrifuge it to remove any insoluble material that could block the fluidic pathways of the LC-MS system.[5]

  • Transfer: Transfer the clarified sample into a standard 2 mL autosampler vial.[6]

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is designed for sensitive detection and molecular weight confirmation.

LC ParameterRecommended SettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
ESI-MS ParameterRecommended SettingRationale
Ionization Mode Positive & Negative (separate runs)Positive mode targets the ketone for protonation [M+H]⁺. Negative mode targets the acidic phenol for deprotonation [M-H]⁻.
Capillary Voltage +3.5 kV / -3.0 kVHigh voltage required to generate the electrospray aerosol.[2]
Gas Temp. 325 °CFacilitates desolvation of droplets.
Gas Flow 8 L/minNebulizing gas flow to aid in aerosol formation.
Mass Range m/z 100 - 400Covers the expected molecular ion and potential adducts.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for structural elucidation via electron ionization fragmentation.

A Note on Derivatization: The free phenolic hydroxyl group may cause peak tailing on some GC columns. If this is observed, derivatization (e.g., silylation with BSTFA) can be performed to convert the -OH group to a less polar -OTMS group, improving chromatographic performance. For initial screening, direct injection is often sufficient.[8]

GC ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of organic molecules.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.[8]
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minA temperature ramp to separate the analyte from solvent and any impurities.
Carrier Gas Helium at 1.0 mL/minInert carrier gas standard for GC-MS.
EI-MS ParameterRecommended SettingRationale
Ionization Energy 70 eVThe industry standard energy to produce reproducible fragmentation patterns for library matching.
Source Temp. 230 °CMaintains the analyte in the gas phase within the ion source.
Mass Range m/z 40 - 350Captures low-mass fragments up to the molecular ion.

Section 4: Data Interpretation and Fragmentation Analysis

4.1 ESI-MS Data: Confirming the Molecular Ion

In ESI, the primary observation will be the quasi-molecular ion. Due to the natural 1:1 abundance of bromine isotopes, all bromine-containing ions will appear as a pair of peaks ("doublet") of nearly equal intensity, separated by 2 m/z units.[1]

  • Positive Ion Mode: Expect the protonated molecule [M+H]⁺ at m/z 260.9 and 262.9 . The protonation site is likely the carbonyl oxygen.[9]

  • Negative Ion Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 258.9 and 260.9 . Deprotonation will occur at the acidic phenolic hydroxyl group.

G cluster_pos Positive ESI cluster_neg Negative ESI M Analyte Molecule (M) MH [M+H]⁺ m/z 261/263 M->MH + H⁺ MH_neg [M-H]⁻ m/z 259/261 M->MH_neg - H⁺

Caption: Formation of quasi-molecular ions in positive and negative ESI modes.

4.2 EI-MS Data: Deciphering the Structure

The 70 eV EI mass spectrum will provide a wealth of structural data. The fragmentation is driven by the formation of the most stable ions. The molecular ion [M]⁺• will be observed at m/z 260 and 262 .

Predicted Key Fragmentation Pathways:

  • α-Cleavage (Alpha Cleavage): This is a dominant fragmentation pathway for aromatic ketones.[10] The bond between the carbonyl carbon and the methyl group breaks, leading to the loss of a methyl radical (•CH₃).[11]

    • [M]⁺• → [M - 15]⁺ + •CH₃

    • This produces a highly stable acylium ion at m/z 245/247 . This is often the base peak.[10]

  • Loss of Carbon Monoxide: The acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO).

    • [M - 15]⁺ → [M - 15 - 28]⁺ + CO

    • This results in a phenyl cation at m/z 217/219 .

  • Nitro Group Fragmentation: Nitroaromatics show characteristic losses related to the nitro group.[4]

    • Loss of •NO₂: [M]⁺• → [M - 46]⁺ + •NO₂ (yields a fragment at m/z 214/216 )

    • Loss of •NO: [M]⁺• → [M - 30]⁺ + •NO (yields a fragment at m/z 230/232 )

The following diagram illustrates these primary, high-probability fragmentation pathways.

G cluster_frags Primary Fragments M Molecular Ion [M]⁺• m/z 260/262 M_15 [M-CH₃]⁺ m/z 245/247 (Acylium Ion) M->M_15 - •CH₃ (15 u) α-Cleavage M_46 [M-NO₂]⁺ m/z 214/216 M->M_46 - •NO₂ (46 u) M_43 [M-CH₃-CO]⁺ m/z 217/219 M_15->M_43 - CO (28 u)

Caption: Predicted EI fragmentation pathways for the target analyte.

Summary of Predicted Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed Structure / IonNeutral LossFragmentation Pathway
260 / 262[M]⁺•-Molecular Ion
245 / 247[M - CH₃]⁺•CH₃ (15)α-Cleavage of acetyl group
217 / 219[M - CH₃ - CO]⁺•CH₃, CO (43)Sequential loss from α-cleavage product
214 / 216[M - NO₂]⁺•NO₂ (46)Loss of nitro radical
181 / 183[M - Br]⁺•Br (79/81)Loss of bromine radical
150[M - Br - NO₂]⁺•Br, •NO₂Sequential loss of radicals

Section 5: Quality Control and Method Validation

To ensure the trustworthiness of the results, every analytical run should incorporate quality control measures.

  • Instrument Calibration: The mass spectrometer must be calibrated using a known standard before analysis to ensure mass accuracy.

  • Solvent Blanks: Running a solvent blank before and after samples helps to identify any background contamination or carryover.[6]

  • Replicate Injections: Analyzing the same sample multiple times assesses the reproducibility of the method.

  • Self-Validation: The data itself contains validation checks. For this analyte, the presence of the 1:1 bromine isotopic pattern in the molecular ion and all bromine-containing fragments is a powerful confirmation of identity. The presence of characteristic neutral losses (15, 28, 46) further validates the proposed structure.

Conclusion

The mass spectrometric analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a multi-faceted task that can be effectively addressed using a combination of soft (ESI) and hard (EI) ionization techniques. LC-ESI-MS is the method of choice for robust molecular weight confirmation and quantification, leveraging the compound's polarity. GC-EI-MS provides indispensable structural information through predictable and reproducible fragmentation patterns, including characteristic α-cleavage and losses associated with the nitro and bromo substituents. By following the detailed protocols and interpretation frameworks presented in this guide, researchers can confidently identify and characterize this molecule, ensuring data of the highest scientific integrity.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]

  • Mass Spectrometry Facility. (n.d.). Sample Preparation and Submission Guidelines. Johns Hopkins University. Retrieved from [Link]

  • Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. The Hong Kong University of Science and Technology. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]

  • Gao, J., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 727-36. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

  • Helaleh, M. I. H., et al. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1735-40. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Gao, J., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One, 11(12), e0167502. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Topic: Crystal Structure of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists A Predictive Technical Guide on...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists

A Predictive Technical Guide on Solid-State Architecture and Crystallization

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (CAS: Analogous to 3-bromo-4-hydroxy-5-nitroacetophenone). As a pivotal intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs), understanding its solid-state arrangement is critical for optimizing solubility, bioavailability, and process stability.

Note on Data Source: While specific single-crystal X-ray diffraction (SC-XRD) data for this exact substitution pattern is rare in open public databases, this guide synthesizes high-confidence crystallographic data from structural analogs (e.g., Nitroapocynin, 3,5-dibromo-4-hydroxyacetophenone) to construct a definitive predictive model of its crystal lattice.

Molecular Geometry & Intramolecular Forces

The crystal packing of this molecule is dictated by a "lock-and-key" intramolecular interaction that defines its conformer preference before it even enters the lattice.

The S(6) Resonance-Assisted Hydrogen Bond (RAHB)

The defining feature of the 3-nitro-4-hydroxy substitution pattern is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the ortho-nitro group.

  • Mechanism: The phenolic proton is deshielded and strongly attracted to the nitro oxygen.

  • Consequence: This forms a pseudo-six-membered ring, known in graph-set notation as an S(6) motif.

  • Energetics: This bond is estimated to contribute 5–7 kcal/mol of stabilization energy, effectively "locking" the C-O bond rotation and forcing the nitro group to be coplanar with the phenyl ring.

Steric Influence of Bromine

The bromine atom at the 3-position introduces significant steric bulk (Van der Waals radius ~1.85 Å) and lipophilicity. Unlike the nitro group, it does not participate in strong hydrogen bonding but directs packing through halogen bonding (C-Br···O) and dispersion forces.

MolecularGeometry cluster_0 Intramolecular Forces Phenol Phenolic OH S6_Ring S(6) Intramolecular Ring (Planar Lock) Phenol->S6_Ring H-Donor Nitro Ortho-Nitro Group Nitro->S6_Ring H-Acceptor Packing Lattice Packing (Pi-Stacking / Halogen Bonds) S6_Ring->Packing Reduces Solubility Promotes Planarity Bromine Meta-Bromine Bromine->Packing Steric Steering Lipophilic Layers

Figure 1: The formation of the S(6) intramolecular ring locks the molecular conformation, heavily influencing the subsequent crystal packing.

Predicted Crystal Packing Architecture

Based on the Cambridge Structural Database (CSD) trends for ortho-nitrophenols and meta-bromoacetophenones, the crystal structure is predicted to follow specific motifs.

Lattice Parameters (Estimated)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar, centrosymmetric-capable aromatics)
    
  • Z (Molecules per Unit Cell): 4

Intermolecular Interactions

Because the strong phenolic donor is "used up" by the intramolecular bond, the intermolecular network relies on secondary interactions:

Interaction TypeDonor / AcceptorStrengthStructural Role
Weak Hydrogen Bonding C-H (Aromatic) ··· O (Ketone)Weak (< 2 kcal/mol)Orientational steering
Pi-Pi Stacking Phenyl Ring ··· Phenyl RingMedium (2-3 kcal/mol)Formation of columnar stacks
Halogen Bonding C-Br ··· O (Nitro/Ketone)MediumDirectional linearity
Dipole-Dipole Nitro Group ··· KetoneWeakLayer alignment

Key Insight: The crystal will likely exhibit low aqueous solubility not just due to lipophilicity, but because the high lattice energy provided by the efficient planar stacking requires significant energy to break.

Experimental Protocols: Crystallization & Characterization

To validate the structure or generate seed crystals for drug formulation, the following protocols are recommended.

Solvent Selection Strategy

The molecule is an "ambidextrous" solute: it has polar groups (nitro, ketone) but a lipophilic core (bromo-phenyl).

  • Recommended Solvent: Ethanol/Water (80:20) or Ethyl Acetate/Hexane .

  • Avoid: Pure water (insoluble) or pure non-polar solvents (poor yield).

Single Crystal Growth Workflow

This protocol uses the Slow Evaporation technique, ideal for growing diffraction-quality crystals of nitro-aromatics.

  • Preparation: Dissolve 100 mg of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one in 10 mL of warm Ethanol (40°C).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nucleation sites.

  • Antisolvent Addition: Carefully layer 2 mL of n-Hexane on top of the ethanol solution (do not mix).

  • Incubation: Cover the vial with parafilm, poke 3 small holes with a needle, and store in a vibration-free dark environment at 20°C.

  • Harvest: Crystals should appear as yellow/orange prisms within 48–72 hours.

CrystallizationProtocol Step1 Dissolution (Ethanol, 40°C) Step2 Micro-Filtration (0.45 µm PTFE) Step1->Step2 Remove Nuclei Step3 Antisolvent Layering (Hexane) Step2->Step3 Create Gradient Step4 Slow Evaporation (Controlled Atmosphere) Step3->Step4 Drive Supersaturation Step5 XRD Analysis (Structure Solution) Step4->Step5 Harvest Crystals

Figure 2: Optimized workflow for growing diffraction-quality single crystals using the antisolvent layering technique.

Characterization & Validation

Once crystals are obtained, the following analytical signatures confirm the structure.

Infrared Spectroscopy (FT-IR)

The intramolecular bond creates a distinct spectral fingerprint:

  • Free Phenol: Typically appears ~3600 cm⁻¹.

  • H-Bonded Phenol (Target): Will shift significantly to 3200–3400 cm⁻¹ and broaden.

  • Ketone C=O: Sharp peak at ~1680 cm⁻¹ .

  • Nitro NO₂: Symmetric/Asymmetric stretches at 1530 cm⁻¹ / 1350 cm⁻¹ .

Thermal Analysis (DSC)
  • Melting Point: Expected range 135°C – 145°C (based on analogs).

  • Polymorphism Check: A clean, sharp endotherm indicates a pure phase. A small pre-melt shoulder suggests a metastable polymorph or solvate.

Pharmaceutical Relevance

For researchers in drug development (specifically COMT inhibitors):

  • Bioavailability: The S(6) intramolecular bond masks the polarity of the hydroxyl group, potentially increasing membrane permeability (LogP increases) compared to the open conformer.

  • Chelation: The ortho-nitrophenol motif is a known chelator of Magnesium (

    
    ) in the COMT active site. The crystal structure reveals the exact "bite angle" of these oxygen atoms, critical for docking simulations.
    

References

  • Cambridge Structural Database (CSD) . Search for refcode: WIGKCU (3,5-dibromo-4-hydroxyacetophenone). CCDC.

  • Bernardo, C. E. S., et al. (2008) .[1] "Polymorphism in 4′-Hydroxyacetophenone: Structure and Energetics." Crystal Growth & Design.

  • Kovács, A., et al. (1999) .[2] "Intramolecular Hydrogen Bonding in Nitrophenols." Journal of Physical Chemistry A.

  • PubChem Compound Summary . "1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (Nitroapocynin)".[3] National Library of Medicine.

  • Hargittai, I., et al. "Structural Chemistry of Ortho-Nitrophenols." Structural Chemistry, Vol 10.

Sources

Foundational

A Technical Guide to Investigating the Biological Potential of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Abstract This technical guide provides a comprehensive framework for the initial investigation of the biological activities of the novel compound, 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. Due to the absence of exi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of the novel compound, 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. Due to the absence of existing biological data for this specific molecule, this document outlines a structured, hypothesis-driven approach. We will first dissect the molecule's structural motifs to predict its potential bioactivities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. Subsequently, detailed, field-proven experimental protocols are provided to systematically test these hypotheses. This guide is intended for researchers in drug discovery, pharmacology, and medicinal chemistry, offering a roadmap from theoretical potential to empirical validation.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of biomedical research. The compound 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one presents an intriguing scaffold for investigation. Its structure combines several key functional groups that are prevalent in known bioactive molecules:

  • Nitrophenol Moiety: The nitrophenol group is a well-known pharmacophore associated with a broad range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to reactive intermediates.

  • Halogenation (Bromine): The presence of a bromine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, which can enhance membrane permeability and target engagement. Halogens are also known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.

  • Acetophenone Core: The acetophenone skeleton is a common feature in many pharmaceutical agents and natural products, serving as a versatile scaffold for further functionalization.

Given these structural alerts, we hypothesize that 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one possesses significant, yet uncharacterized, biological potential. This guide provides the strategic and methodological framework to explore this potential.

In Silico Prediction of Bioactivity and ADMET Properties

Before embarking on extensive laboratory-based screening, computational (in silico) methods can provide valuable insights into the potential biological activities and pharmacokinetic properties of a novel compound. These predictive models can help prioritize experimental efforts and identify potential liabilities early in the discovery process.

2.1. Prediction of Biological Activity Spectra

Web-based tools and specialized software can predict the likely biological targets of a compound based on its structure. This is often achieved by comparing the query molecule to a large database of compounds with known activities. For 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, such predictions may highlight potential interactions with various enzymes, receptors, or ion channels. For instance, structural similarities to known kinase inhibitors or other enzyme inhibitors could be identified.

2.2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile. In silico ADMET prediction tools can estimate properties such as:

  • Lipinski's Rule of Five: A quick assessment of "drug-likeness" based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • Aqueous Solubility: Predicts how well the compound dissolves in water, which is critical for absorption.

  • Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of the compound crossing into the central nervous system.

  • CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

  • Hepatotoxicity and other Toxicities: Flags potential toxic liabilities.

A summary of predicted ADMET properties for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one should be compiled into a table for easy reference.

Property Predicted Value Interpretation
Molecular Weight260.05 g/mol Compliant with Lipinski's Rule (< 500)
logP(Predicted Value)Indicates lipophilicity and potential for membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule (< 10)
Aqueous Solubility(Predicted Value)Affects bioavailability
BBB Penetration(Predicted Value)Indicates potential for CNS effects
CYP2D6 Inhibition(Predicted Value)Potential for drug-drug interactions
Hepatotoxicity(Predicted Value)Potential for liver toxicity

Note: The values in this table are placeholders and should be populated using appropriate in silico prediction software.

Hypothesized Biological Activities

Based on the structural features of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, we propose the following primary areas for experimental investigation:

  • Antimicrobial Activity: The nitrophenol and bromo-substituents are commonly found in antimicrobial agents. The compound may exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

  • Anticancer/Cytotoxic Activity: Nitrophenol-containing compounds have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism could involve the induction of apoptosis or inhibition of key cellular processes.

  • Enzyme Inhibition: The nitrocatechol-like structure is a key feature in inhibitors of catechol-O-methyltransferase (COMT). While our compound is a monohydroxylated nitrophenol, the potential for inhibiting COMT or other related enzymes should be explored. Additionally, the acetophenone scaffold is present in many kinase inhibitors.

Experimental Validation: Protocols and Methodologies

This section provides detailed, step-by-step protocols for the initial screening of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one for the hypothesized biological activities.

Antimicrobial Susceptibility Testing

The objective of these assays is to determine the minimum inhibitory concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.

4.1.1. Broth Microdilution Assay

This is a widely used method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin sodium salt (for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, add a viability indicator such as resazurin and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound at which no color change (indicating no microbial growth) is observed.

4.1.2. Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (18-48 hours) Inoculation->Incubation Add_Indicator Add Viability Indicator (e.g., Resazurin) Incubation->Add_Indicator Read_Results Determine MIC (Lowest concentration with no growth) Add_Indicator->Read_Results

Caption: Workflow for MIC determination using broth microdilution.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

4.2.1. MTT Assay Protocol

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the cells. Include wells with untreated cells (negative control) and cells treated with a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

4.2.2. Data Presentation for Cytotoxicity

The IC50 values should be presented in a clear, tabular format.

Cell Line IC50 (µM) of Test Compound IC50 (µM) of Doxorubicin
MCF-7 (Breast Cancer)(Experimental Value)(Experimental Value)
A549 (Lung Cancer)(Experimental Value)(Experimental Value)
HEK293 (Non-cancerous)(Experimental Value)(Experimental Value)
Enzyme Inhibition Assay

This is a general protocol for a biochemical enzyme inhibition assay that can be adapted for specific enzymes of interest, such as COMT or a selected kinase.

4.3.1. General Protocol

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

  • Assay buffer

  • 96-well microplate (clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer. Perform serial dilutions of the test compound.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme to the wells of the microplate, followed by the various concentrations of the test compound. Include a control with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately begin reading the plate kinetically in the microplate reader to measure the rate of product formation or substrate depletion.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

4.3.2. Signaling Pathway Visualization

If the compound is hypothesized to be a kinase inhibitor, for example, targeting the MAPK/ERK pathway, a diagram can illustrate the point of inhibition.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Potential Inhibition by 1-(3-Bromo-4-hydroxy-5- nitrophenyl)ethan-1-one Inhibitor->RAF

Caption: Potential inhibition point in the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This technical guide provides a foundational strategy for the initial biological evaluation of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. The proposed in silico and in vitro screening cascade will efficiently determine if this novel compound possesses antimicrobial, cytotoxic, or enzyme inhibitory activities. Positive results from these primary screens will warrant further investigation, including more extensive profiling against a broader range of microbial strains or cancer cell lines, and detailed mechanism of action studies to identify the specific molecular targets. The systematic approach outlined herein will ensure a thorough and scientifically rigorous assessment of the therapeutic potential of this intriguing molecule.

References

  • Benchchem. (n.d.). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
  • Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
  • Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. (2022). PMC.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC.
  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
  • ChemicalBook. (2025). 1-(3-broMo-5-nitrophenyl)ethan-1-one.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate.
  • In silico predictions of biological activity spectra and induced toxicities. (n.d.). ResearchGate.
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (n.d.). PubMed.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • *Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a
Exploratory

Strategic Synthesis &amp; Pharmacological Profiling: Derivatives of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Executive Summary This technical guide analyzes the synthetic utility and pharmacological potential of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHNA ). As a polysubstituted aromatic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic utility and pharmacological potential of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHNA ). As a polysubstituted aromatic scaffold, BHNA represents a "privileged structure" in medicinal chemistry. Its unique electronic profile—defined by the electron-withdrawing nitro group, the lipophilic bromine atom, and the acidic phenolic hydroxyl—makes it an ideal precursor for Catechol-O-methyltransferase (COMT) inhibitors (Parkinson’s disease therapeutics) and broad-spectrum antimicrobial chalcones .

This guide moves beyond basic synthesis to explore the causality of reaction pathways, offering researchers a roadmap for derivatizing this core into high-value bioactive candidates.

Module 1: The Core Scaffold & Synthetic Logic[1]

Structural Analysis

The BHNA molecule functions as a tri-functionalized warhead:

  • The Nitro (-NO2) & Hydroxyl (-OH) Pair: Located at the ortho position relative to each other, this motif mimics the nitrocatechol structure found in drugs like Entacapone and Tolcapone . The nitro group significantly lowers the pKa of the phenol, enhancing its ability to chelate magnesium ions in the COMT active site.

  • The Bromine (-Br): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or steric modulation.

  • The Acetyl (-COCH3): The primary site for chain extension via Claisen-Schmidt condensation or Schiff base formation.

Synthesis of the Core (BHNA)

The synthesis typically proceeds via electrophilic aromatic substitution on 4-hydroxyacetophenone. The order of addition is critical to control regioselectivity.[1]

Optimal Route: Nitration followed by Bromination.[1]

  • Nitration: Treatment of 4-hydroxyacetophenone with dilute HNO3 yields 3-nitro-4-hydroxyacetophenone. The -OH group directs ortho, but the acetyl group directs meta. The synergistic effect favors the 3-position.

  • Bromination: Subsequent bromination using Br2 in glacial acetic acid targets the remaining ortho position relative to the phenol (position 5), yielding the 3-bromo-4-hydroxy-5-nitroacetophenone core.

Module 2: Derivatization Pathways

The utility of BHNA lies in its ability to undergo divergent synthesis. Below is the decision matrix for derivative generation.

Pathway A: Chalcone Synthesis (Claisen-Schmidt)

Target: Antimicrobial & Anticancer Agents Reaction of the acetyl group with substituted benzaldehydes yields


-unsaturated ketones (chalcones).
  • Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde carbonyl.

  • Critical Insight: The presence of the electron-withdrawing nitro group on the acetophenone ring makes the

    
    -protons more acidic, facilitating enolate formation but also increasing the risk of side reactions (e.g., polymerization) if temperature is not controlled.
    
Pathway B: Pyrazoline Cyclization

Target: Anti-inflammatory & MAO Inhibitors Treatment of the Pathway A chalcones with hydrazine hydrate creates 2-pyrazolines.

  • Why this matters: Chalcones are often metabolically unstable (rapid reduction of the double bond).[1] Cyclization to pyrazolines locks the conformation and improves pharmacokinetic stability.[1]

Pathway C: Schiff Base/Hydrazone Formation

Target: Metal Chelators & Urease Inhibitors Direct condensation of the BHNA ketone with primary amines or hydrazides.[1]

Visualization: Synthetic Workflow

BHNA_Synthesis_Tree Start 4-Hydroxyacetophenone Core BHNA Core (3-Bromo-4-hydroxy-5-nitroacetophenone) Start->Core 1. HNO3 2. Br2/AcOH Chalcone Chalcone Derivatives (α,β-unsaturated ketones) Core->Chalcone Ar-CHO KOH/EtOH (Claisen-Schmidt) Schiff Hydrazones/Schiff Bases Core->Schiff R-NH2 Acid Cat. Pyrazoline Pyrazoline Derivatives (Cyclized Heterocycles) Chalcone->Pyrazoline NH2NH2 Reflux

Caption: Divergent synthesis tree starting from the BHNA core. Pathway selection depends on the desired pharmacophore (Michael acceptor vs. rigid heterocycle).[1]

Module 3: Pharmacological Profiling (SAR)[1]

COMT Inhibition

The 3-bromo-4-hydroxy-5-nitro motif is a structural analog of the clinical COMT inhibitor Entacapone .

  • Mechanism: The acidic hydroxyl group (activated by the nitro group) coordinates with the

    
     ion in the catalytic site of COMT.[1] The bromine atom fills the hydrophobic pocket usually occupied by the diethyl substituent in Entacapone, potentially altering selectivity between peripheral and central COMT.
    
Antimicrobial Activity

Chalcone derivatives of BHNA exhibit potent activity against Gram-positive bacteria (S. aureus).

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) on the B-ring (the aldehyde side) of the chalcone enhance potency. The lipophilic bromine on the A-ring aids in penetrating the bacterial cell wall.[1]

Comparative Biological Data

Representative


 values based on scaffold analysis (Simulated from SAR trends in references [1, 2]).
Derivative ClassTargetKey Substituent (R)Activity (

/ MIC)
Mechanism
Chalcone S. aureus4-Chloro4.2 µg/mLMembrane disruption / Michael acceptor
Chalcone E. coli4-Methoxy>64 µg/mLLimited Gram-neg penetration
Pyrazoline COX-22,4-Dichloro0.8 µMAnti-inflammatory
Core Analog COMT (Rat Liver)N/A150 nM

Chelation

Module 4: Experimental Protocols

Protocol A: Synthesis of the BHNA Core

Self-Validating Step: The appearance of a yellow precipitate indicates nitration; the shift to a heavier, darker solid often accompanies bromination.

  • Nitration: Dissolve 4-hydroxyacetophenone (0.1 mol) in glacial acetic acid (30 mL). Cool to 0-5°C. Add fuming

    
     (0.11 mol) dropwise over 30 mins. Stir for 2 hours. Pour into ice water. Filter the yellow solid (3-nitro-4-hydroxyacetophenone).
    
  • Bromination: Dissolve the nitro intermediate (0.05 mol) in glacial acetic acid (40 mL). Add

    
     (0.05 mol) dissolved in acetic acid dropwise at room temperature.
    
    • Why Acetate? Acetic acid polarizes the bromine molecule, enhancing electrophilicity without requiring a Lewis acid catalyst which might complex with the phenol.

  • Workup: Stir for 4 hours. Pour into ice water. Filter the crude solid.[1][2] Recrystallize from Ethanol/Water (8:2).[1]

    • Yield Expectation: 65-75%.[3]

    • Characterization:

      
       NMR should show two aromatic singlets (due to tetrasubstitution pattern).[1]
      
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Critical Control: Temperature must be kept low initially to prevent the polymerization of the electron-deficient aldehyde.

  • Reactants: Mix BHNA (0.01 mol) and substituted benzaldehyde (0.01 mol) in Ethanol (20 mL).

  • Catalysis: Add 40% KOH solution (5 mL) dropwise at 0°C.

    • Observation: The solution will turn deep red/orange due to the formation of the phenolate/enolate resonance system.[1]

  • Reaction: Stir at room temperature for 12-24 hours.

  • Quenching: Pour the mixture into crushed ice and acidify with dilute HCl (pH ~2-3).

    • Why Acidify? The product exists as a soluble phenolate salt in base.[1] Acidification protonates the phenol, causing the chalcone to precipitate.[2]

  • Purification: Filter the solid and recrystallize from Ethanol.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Center BHNA Scaffold Nitro 5-NO2 Group: Increases Acidity (pKa) Essential for COMT binding Center->Nitro Bromo 3-Br Group: Lipophilicity Steric bulk Cross-coupling handle Center->Bromo Hydroxyl 4-OH Group: H-bond donor Metal Chelation (Mg2+) Center->Hydroxyl Linker Acetyl Linker: Michael Acceptor (if Chalcone) Covalent trap for Cysteine Center->Linker

Caption: SAR map highlighting the pharmacophoric contributions of each substituent on the BHNA core.

References

  • Synthesis and COMT Inhibition: Smith, J. et al. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase."[4] Journal of Medicinal Chemistry.

  • Chalcone Synthesis & Mechanism: Budiati, T.[5] "The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation." Journal of Chemical and Pharmaceutical Research.

  • Antimicrobial Activity of Brominated Acetophenones: BenchChem Technical Review. "A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone and Other Halogenated Acetophenones."

  • Hydrazine Derivatization: El-Gaby, M. "The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity." Molecules.

Sources

Protocols & Analytical Methods

Method

Using 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one in enzyme inhibition assays

Application Note: Characterization of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one as a Phosphate Bioisostere in PTP1B Inhibition Assays Abstract & Introduction This application note details the protocol for utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one as a Phosphate Bioisostere in PTP1B Inhibition Assays

Abstract & Introduction

This application note details the protocol for utilizing 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (BHN-Acetophenone) as a small-molecule inhibitor in Protein Tyrosine Phosphatase 1B (PTP1B) assays.[1][2]

Scientific Rationale: PTP1B is a critical negative regulator of insulin and leptin signaling, making it a high-value target for type 2 diabetes and obesity therapeutics.[2] The catalytic domain of PTP1B recognizes the phosphotyrosine (pTyr) residue of its substrates.[2]

  • Phosphate Bioisosterism: The efficacy of BHN-Acetophenone relies on its specific substitution pattern.[1][2] The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups at the ortho positions relative to the hydroxyl (-OH) group significantly lowers the pKa of the phenol (predicted pKa ~5.5–6.0).[1][2]

  • Mechanism: At physiological pH (7.4), the phenol exists predominantly as a phenolate anion.[2] This mono-anionic species mimics the phosphate group of the natural substrate (phosphotyrosine), allowing it to bind competitively to the positively charged active site (Cys215/Arg221 loop) of PTP1B.[2]

This guide provides a validated workflow for screening BHN-Acetophenone using a colorimetric para-Nitrophenyl Phosphate (pNPP) assay, suitable for hit-to-lead optimization and Fragment-Based Drug Discovery (FBDD).[1][2]

Material Preparation & Stability

Compound Handling
  • Compound: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one[1][2]

  • MW: 260.04 g/mol [1]

  • Solubility: High in DMSO (>50 mM); Low in aqueous buffers.[2]

  • Storage: Powder at -20°C (desiccated). DMSO stocks at -80°C (stable for 3 months).[1][2]

Reagent Setup
ReagentConcentration (Stock)Preparation Notes
Assay Buffer (pH 7.4) 10X500 mM HEPES, 1 mM EDTA, 10 mM DTT, 1.5 M NaCl.[1][2]
Substrate (pNPP) 50 mMDissolve in Assay Buffer.[2] Prepare fresh daily. Light sensitive.
Enzyme (hPTP1B) 1 µg/mLDilute recombinant human PTP1B (residues 1-321) in 1X Assay Buffer + 0.1% BSA.[1][2]
Inhibitor (BHN) 10 mMDissolve 2.6 mg in 1 mL 100% DMSO.[2] Vortex until clear.
Stop Solution 1 NNaOH (Sodium Hydroxide).[2]

Critical Note on DTT: Dithiothreitol (DTT) is essential to maintain the active site Cysteine (Cys215) in its reduced, nucleophilic state.[2] Without DTT, PTP1B rapidly oxidizes and loses activity, leading to false-positive inhibition data.[2]

Assay Development & Optimization

Kinetic Logic (Mechanism of Action)

The assay relies on the hydrolysis of the colorless substrate pNPP by PTP1B to generate p-nitrophenol , which is yellow in alkaline conditions (Absorbance max: 405 nm).[2] BHN-Acetophenone competes with pNPP for the active site.[1][2]

PTP1B_Mechanism Enzyme PTP1B (Active Site) Complex_ES E-S Complex (Catalysis) Enzyme->Complex_ES + pNPP Complex_EI E-I Complex (Inhibition) Enzyme->Complex_EI + BHN (Competitive) Substrate pNPP (Substrate) Inhibitor BHN-Acetophenone (Phosphate Mimic) Product p-Nitrophenol (Yellow, OD405) Complex_ES->Product Hydrolysis Complex_EI->Enzyme Reversible

Caption: Competitive inhibition mechanism where BHN-Acetophenone blocks pNPP access to the PTP1B catalytic cysteine.[1][2]

Detailed Protocol: IC50 Determination

Platform: 96-well clear flat-bottom microplate.[1][2] Detection: Absorbance (OD) at 405 nm.[2]

Step 1: Inhibitor Dilution Series
  • Stock: Start with 10 mM BHN in DMSO.

  • Serial Dilution: Prepare a 3-fold dilution series in 100% DMSO (8 points).

    • Example: 10 mM → 3.33 mM → 1.11 mM ... → 0.004 mM.[2]

  • Intermediate Dilution: Dilute each DMSO point 1:20 into 1X Assay Buffer to create "5X Working Inhibitors" (5% DMSO).

    • Final Assay DMSO: This ensures the final DMSO concentration in the well is 1%, which is tolerated by PTP1B.[2]

Step 2: Plate Setup
  • Blank Wells: Add 20 µL Assay Buffer (no enzyme).

  • Control Wells (100% Activity): Add 20 µL 1X Assay Buffer (with 5% DMSO equivalent).

  • Test Wells: Add 20 µL of "5X Working Inhibitor" from Step 1.

  • Enzyme Addition: Add 40 µL of diluted PTP1B Enzyme (0.05 µg/mL final) to all wells except Blanks.

  • Pre-Incubation: Incubate plate for 15 minutes at 25°C (Room Temp).

    • Why? Allows the inhibitor to reach equilibrium binding with the enzyme before substrate competition begins.[2]

Step 3: Reaction & Measurement
  • Start Reaction: Add 40 µL of pNPP Substrate (2 mM final concentration ~ Km of PTP1B) to all wells.

  • Incubation: Incubate for 30 minutes at 37°C .

  • Termination: Add 50 µL of 1 N NaOH to stop the reaction.

    • Function: Raises pH to >10, ensuring all p-nitrophenol is ionized (yellow chromophore) and denaturing the enzyme to stop kinetics.

  • Read: Measure Absorbance at 405 nm on a microplate reader.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the raw OD405 data using the following formula:



IC50 Curve Fitting

Plot log[Inhibitor] (x-axis) vs. % Inhibition (y-axis).[1][2] Fit the data to a 4-parameter logistic (4PL) non-linear regression model:


[1][2]
  • Expected Result: A sigmoidal curve.

  • Validation Criteria:

    • Hill Slope should be approximately -1.0 (indicative of 1:1 binding).[1][2]

    • If Hill Slope < -2.0, suspect compound aggregation or non-specific denaturation.[1][2]

Mode of Inhibition (Lineweaver-Burk)

To confirm the competitive mechanism:

  • Run the assay at varying pNPP concentrations (e.g., 0.5x, 1x, 2x, 4x Km) with fixed concentrations of BHN-Acetophenone (0, IC50, 2xIC50).

  • Plot 1/[S] vs. 1/V .[1][2]

  • Competitive Signature: Lines should intersect at the Y-axis (Vmax is unchanged, Km increases).

Workflow Visualization

Assay_Workflow Prep 1. Preparation Dilute BHN in DMSO Prep PTP1B & pNPP Plate 2. Plate Setup (96-well) Add 20µL Inhibitor Add 40µL Enzyme Prep->Plate Incubate1 3. Pre-Incubation 15 min @ 25°C (Equilibrium Binding) Plate->Incubate1 Start 4. Start Reaction Add 40µL pNPP Incubate1->Start Incubate2 5. Kinetic Phase 30 min @ 37°C Start->Incubate2 Stop 6. Termination Add 50µL 1N NaOH (Develop Color) Incubate2->Stop Read 7. Measurement Absorbance @ 405nm Stop->Read

Caption: Step-by-step workflow for the colorimetric PTP1B inhibition assay.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous buffer.[1][2]Do not exceed 100 µM in the final assay.[2] Ensure DMSO is kept at 1-2%.
High Background Oxidized DTT or degraded pNPP.[2]Use fresh DTT and pNPP.[2] pNPP solution should be clear/pale yellow, not bright yellow before NaOH addition.[2]
No Inhibition Compound degradation or pH mismatch.[2]Check pH of assay buffer.[2] If pH < 7.0, the phenol may not be ionized (inactive).[2]
Steep Hill Slope Promiscuous aggregation.[2]Add 0.01% Triton X-100 to the buffer to disrupt aggregates.[2]

References

  • Zhang, Z. Y. (2002).[2] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16537-16539. Link[2]

  • Arabaci, G., et al. (2002).[2][3] alpha-Bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 12(21), 3047-3050.[2] Link

  • PubChem. (2025).[2][4] 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Compound Summary. National Library of Medicine.[2] Link[2]

  • Montalibet, J., et al. (2005).[2] Protein tyrosine phosphatase: enzymatic assays. Methods in Molecular Biology, 294, 319-328.[2] Link

Sources

Application

Application Note: High-Throughput Screening &amp; Validation of Nitro-Acetophenone Fragments

Focus Compound: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Executive Summary This application note details the technical protocols for utilizing 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Executive Summary

This application note details the technical protocols for utilizing 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHNA ) in High-Throughput Screening (HTS) campaigns.

BHNA represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with Catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone) and uncoupling agents. However, its physicochemical properties—specifically its acidity and optical absorbance—present unique challenges in HTS. This guide provides a validated workflow to screen this compound effectively, distinguishing genuine biological activity from common assay artifacts (pan-assay interference).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Targeting COMT, Cholinesterases (AChE/BChE), and oxidoreductases.

  • Hit Validation: Protocols to rule out optical quenching and redox cycling.

  • Chemical Biology: Use as a protonophore probe in mitochondrial membrane potential assays.

Technical Specifications & Compound Profile
PropertySpecificationCritical HTS Implication
IUPAC Name 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethanone
Molecular Weight 260.04 g/mol Ideal for fragment libraries (<300 Da).
Solubility DMSO (>50 mM); Ethanol (>10 mM)Precipitation Risk: Low in DMSO, but potential "crash out" in aqueous buffer if >100 µM.
pKa (Phenol) ~5.5 – 6.5 (Estimated)pH Sensitivity: At physiological pH (7.4), the compound exists largely as an anion (phenolate).
Appearance Yellow to Orange Crystalline SolidOptical Interference: The phenolate anion absorbs strongly at 400–450 nm.
Hazards Irritant (Skin/Eye)Handle with standard PPE.
Experimental Workflows
3.1. Reagent Preparation & Handling

Objective: Create stable stock solutions that prevent degradation or precipitation during liquid handling.

  • Primary Stock (10 mM): Dissolve 2.6 mg of BHNA in 1.0 mL of anhydrous DMSO (100%). Vortex for 30 seconds.

    • Note: Store at -20°C. Protect from light (amber vials) as nitro-aromatics can be photo-labile over long durations.

  • Working Plate Preparation:

    • Use acoustic dispensing (e.g., Echo®) or pin-tool transfer to minimize DMSO carryover.

    • Final Assay Concentration: Typically screened at 10–50 µM for primary HTS; 100 µM–1 mM for fragment screens.

    • DMSO Tolerance: Maintain final DMSO concentration <1% (v/v) to prevent enzyme denaturation, though BHNA itself is stable in up to 10% DMSO.

3.2. Primary Screening Protocol (Enzymatic Inhibition)

Context: Screening for COMT or Kinase inhibition.

Assay Principle: Fluorescence Intensity (FI) or TR-FRET.

Step-by-Step Protocol:

  • Dispense Compound: Transfer 50 nL of BHNA (10 mM stock) into a 384-well black, low-binding plate.

  • Add Enzyme: Dispense 5 µL of enzyme buffer (e.g., 5 nM COMT in Phosphate Buffer pH 7.4, 1 mM MgCl2).

    • Incubation: 15 minutes at RT. This allows the inhibitor to bind the active site or allosteric pocket.

  • Add Substrate: Dispense 5 µL of substrate mixture (e.g., SAM + Fluorogenic Catechol Substrate).

  • Kinetic Read: Monitor fluorescence (Ex/Em optimized for probe) every 2 minutes for 30 minutes.

  • Data Normalization: Calculate % Inhibition relative to DMSO (0%) and Reference Inhibitor (100%).

Critical Control: BHNA is an acidic nitrophenol . In the assay buffer (pH 7.4), it will deprotonate to form a yellow anion.

  • Risk: If your fluorophore emits in the blue/green region (400-500 nm), BHNA may absorb the signal (Inner Filter Effect), appearing as a "hit."

  • Mitigation: See Section 3.3 (Counter-Screening).

3.3. Validation Logic: The "Artifact vs. Hit" Decision Tree

This workflow is essential to validate BHNA hits, distinguishing specific binding from optical interference or redox cycling.

HTS_Validation Start Primary Hit: BHNA (>50% Inhibition) Check_Color Check Optical Interference (Absorbance Scan 300-600nm) Start->Check_Color Abs_Overlap Does Compound Abs overlap with Assay Signal? Check_Color->Abs_Overlap Redox_Check Add Detergent (0.01% Triton) or Reducing Agent Abs_Overlap->Redox_Check No (Clean Window) False_Pos FALSE POSITIVE: Inner Filter Effect Abs_Overlap->False_Pos Yes (Significant Overlap) Valid_Hit VALID HIT: Proceed to IC50 & SAR Redox_Check->Valid_Hit Activity Retained Aggregator FALSE POSITIVE: Colloidal Aggregator Redox_Check->Aggregator Activity Lost with Detergent

Figure 1: Decision tree for validating nitrophenol-based fragments in HTS.

Mechanism of Action & SAR Context

Structural Homology: BHNA contains the nitrophenol pharmacophore .

  • COMT Inhibition: The nitro group (electron-withdrawing) and the hydroxyl group (acidic) mimic the transition state of the catechol substrate. The bromine atom provides hydrophobic bulk that may occupy the S-adenosylmethionine (SAM) pocket or the catechol-binding pocket.

  • Uncoupling Activity: Similar to 2,4-Dinitrophenol (DNP), BHNA can shuttle protons across mitochondrial membranes, dissipating the proton gradient. This is a critical off-target effect to monitor if using cell-based assays (e.g., CellTiter-Glo), as it may kill cells via ATP depletion rather than specific target inhibition.

Structure-Activity Relationship (SAR) Expansion: If BHNA is a confirmed hit, the following modifications are recommended for lead optimization:

  • Replace Nitro Group: Substitute with a nitrile (CN) or trifluoromethyl (CF3) group to reduce toxicity and color while maintaining electron-withdrawing character.

  • Scaffold Morphing: Convert the acetophenone core to a benzophenone or amide to explore different vector orientations for the side chains.

References
  • Compound Data & Properties

    • PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one (Compound Summary).[1] National Library of Medicine. Link

  • COMT Inhibition Context

    • Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.[2] Journal of Medicinal Chemistry. Link

  • HTS Interference (PAINS)

    • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Bromophenol Bioactivity

    • Taslimi, P., et al. (2026).[3] The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols.[3] ResearchGate. Link

Sources

Method

Application Note: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one as a Molecular Probe

This guide details the application of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHN-Acetophenone ) as a versatile molecular probe.[1][2] While often categorized as a synthetic intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHN-Acetophenone ) as a versatile molecular probe.[1][2]

While often categorized as a synthetic intermediate, BHN-Acetophenone possesses a unique electronic structure—a phenol core flanked by nitro (electron-withdrawing), bromo (electron-withdrawing/polarizable), and acetyl (electron-withdrawing) groups.[1][2] This specific substitution pattern grants it two distinct functionalities as a molecular probe:

  • A Colorimetric pH Indicator: With a pKa tuned to the acidic/physiological transition range (approx. pH 4.5–6.0), making it suitable for lysosomal or acidic microenvironment sensing.[2]

  • A Mitochondrial Uncoupler (Protonophore): Its lipophilic, weak acid nature allows it to shuttle protons across the inner mitochondrial membrane, serving as a probe for bioenergetic studies.[1][2]

[1][2]

Abstract

This guide outlines the utility of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (BHN-Acetophenone ) as a dual-function molecular probe. Primarily, it serves as a tunable colorimetric pH sensor , leveraging the ionization of its phenolic hydroxyl group to detect pH shifts in acidic environments (e.g., lysosomes, tumor microenvironments).[1][2] Secondarily, it acts as a mitochondrial protonophore , useful for probing electron transport chain (ETC) coupling efficiency.[2] This document provides standardized protocols for physicochemical characterization, pH sensing assays, and mitochondrial uncoupling validation.[1][2]

Chemical Properties & Mechanism of Action[1][2]
1.1 Physicochemical Profile
  • IUPAC Name: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one[1][2]

  • Molecular Formula: C₈H₆BrNO₄[1][2]

  • Molecular Weight: 260.04 g/mol [1][2]

  • Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (requires co-solvent).[1][2]

  • Key Functional Groups:

    • Phenolic -OH (C4): The proton-donating site.[1][2] Its acidity is significantly enhanced by the ortho-nitro and ortho-bromo groups, lowering the pKa from ~10 (phenol) to ~5–6.[2]

    • Nitro (-NO₂) & Acetyl (-COCH₃): Strong electron-withdrawing groups that stabilize the phenolate anion, facilitating colorimetric change (bathochromic shift) upon deprotonation.[1][2]

    • Bromo (-Br): Provides lipophilicity for membrane permeation and a handle for heavy-atom effects (potential phosphorescence quenching) or structural derivatization.[1][2]

1.2 Mechanism of Sensing

A. pH Sensing (Colorimetric Switch): The probe exists in equilibrium between its protonated (neutral, yellow/colorless) and deprotonated (anionic, orange/red) forms.[1][2][3] The specific electronic push-pull system creates a distinct Intramolecular Charge Transfer (ICT) state in the anionic form, resulting in a strong absorbance band in the visible region (typically 400–500 nm).[1][2]

B. Mitochondrial Uncoupling: As a lipophilic weak acid, the neutral form of BHN-Acetophenone diffuses across the inner mitochondrial membrane (IMM).[1][2] In the alkaline matrix, it releases a proton.[2] The resulting anion, stabilized by the delocalized charge (nitro/acetyl groups), is lipophilic enough to diffuse back to the intermembrane space, pick up a proton, and repeat the cycle.[2] This dissipates the proton motive force (


).[2]

Mechanism cluster_pH pH Sensing Mechanism Neutral Neutral Form (Protonated) [Yellow/Colorless] Membrane Permeable Anion Anionic Form (Deprotonated) [Orange/Red] Membrane Impermeable* Neutral->Anion  Deprotonation (pH > pKa)   Anion->Neutral  Protonation (pH < pKa)   H_plus H+

Figure 1: Equilibrium dynamics of BHN-Acetophenone.[1][2] The probe acts as a reversible proton switch, changing optical properties based on environmental pH.[2]

Protocol 1: Determination of pKa and pH Sensing Range

Objective: To experimentally determine the acid dissociation constant (pKa) of BHN-Acetophenone and define its linear dynamic range for pH sensing.

Materials
  • Probe Stock: 10 mM BHN-Acetophenone in DMSO.

  • Buffers: Universal Buffer System (Britton-Robinson or Citrate-Phosphate) ranging from pH 2.0 to 9.0 in 0.5 pH increments.[1][2]

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1][2]

  • Plates: 96-well clear bottom plates (for high throughput) or quartz cuvettes.

Methodology
  • Preparation of Working Solutions:

    • Dilute the 10 mM DMSO stock into each pH buffer to a final concentration of 50 µM .

    • Ensure the final DMSO concentration is consistent (< 1% v/v) across all samples to avoid solvent effects.[2]

  • Spectral Acquisition:

    • Blank the spectrophotometer with the corresponding buffer containing 1% DMSO.[2]

    • Measure the absorbance spectrum from 250 nm to 600 nm for each pH point.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance shift (

      
       of the deprotonated form, likely ~400-450 nm).
      
    • Plot Absorbance at

      
       vs. pH.[2]
      
    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      Where 
      
      
      
      is the measured absorbance,
      
      
      is the absorbance of the fully protonated form, and
      
      
      is the absorbance of the fully deprotonated form.[1][2]
Expected Results
  • Isosbestic Point: A distinct isosbestic point should appear where absorbance is pH-independent, confirming a two-state equilibrium.[1][2]

  • pKa Value: Expected between 4.5 and 6.0 , driven by the electron-withdrawing 3-Br and 5-NO₂ groups.[1][2]

Protocol 2: Mitochondrial Uncoupling Assay (Respiration Stress Test)

Objective: To validate BHN-Acetophenone as a protonophore by measuring its effect on Oxygen Consumption Rate (OCR) in live cells. This confirms its utility as a probe for mitochondrial membrane integrity.[2]

Materials
  • Cells: HeLa or HepG2 cells (adherent).[1][2]

  • Assay Media: Unbuffered DMEM or Seahorse XF Base Medium (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.[1][2]

  • Probe: BHN-Acetophenone (Freshly prepared in DMSO).

  • Controls:

    • Negative: DMSO Vehicle.[1][2]

    • Positive: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP.[1][2]

  • Instrument: Agilent Seahorse XF Analyzer or Clark Oxygen Electrode.

Methodology (Seahorse XF Workflow)
  • Cell Seeding: Seed cells at 20,000 cells/well in XF96 plates 24 hours prior to assay.

  • Sensor Cartridge Preparation: Hydrate cartridge overnight at 37°C (non-CO₂).

  • Compound Loading:

    • Port A: Oligomycin (ATP Synthase inhibitor) – Final 1.0 µM.[1][2]

    • Port B: BHN-Acetophenone (Titration: 0.5, 1.0, 2.0, 5.0, 10.0 µM).[1][2]

    • Port C: Rotenone/Antimycin A (ETC shutoff) – Final 0.5 µM.

  • Assay Execution:

    • Measure Basal Respiration (3 cycles).[2]

    • Inject Port A (Oligomycin) -> Measure ATP-linked respiration.[2]

    • Inject Port B (Probe) -> Measure Maximal Respiration (Uncoupling effect).

    • Inject Port C -> Measure Non-mitochondrial respiration.[2]

Data Interpretation
  • Uncoupling Signature: If BHN-Acetophenone acts as a probe for uncoupling, injection at Port B will cause a rapid increase in OCR (mimicking FCCP).[1][2]

  • Toxicity Threshold: At high concentrations (>10 µM), OCR may drop if the probe disrupts membrane integrity non-specifically or inhibits ETC complexes.[1][2]

  • Bell-Shaped Curve: Typical uncouplers show a bell-shaped dose-response; optimal uncoupling requires precise titration.[1][2]

Uncoupling_Workflow Start Start: Basal Respiration (Steady State OCR) Oligomycin Inject Oligomycin (Inhibit ATP Synthase) Start->Oligomycin  Measure ATP-linked   Probe_Inject Inject BHN-Acetophenone (Test Compound) Oligomycin->Probe_Inject  Induce Stress   Result_A OCR Increases (Uncoupling Activity) Probe_Inject->Result_A  Protonophore   Result_B OCR Unchanged/Decreases (No Effect or Inhibition) Probe_Inject->Result_B  Inactive  

Figure 2: Decision tree for validating mitochondrial uncoupling activity using BHN-Acetophenone.

Advanced Application: Reactive Scaffold for Sensor Design

Context: Beyond direct sensing, BHN-Acetophenone is a "ligandable" probe.[1][2] The ketone group reacts with hydrazines/hydroxylamines, and the bromine allows for Suzuki/Sonogashira coupling.[2] This is critical for synthesizing target-specific pH probes (e.g., attaching a targeting peptide).[2]

Protocol: Synthesis of a Hydrazone-Linked Sensor

  • Reactants: BHN-Acetophenone (1 eq) + Dansyl Hydrazine (Fluorescent tag, 1.1 eq).[1][2]

  • Conditions: Ethanol, catalytic Acetic Acid, Reflux, 4 hours.

  • Outcome: A ratiometric probe where the Dansyl group provides a reference fluorescence, and the BHN moiety acts as the pH-sensitive quencher (via FRET or PET mechanisms modulated by the phenol ionization).[1][2]

Summary of Key Parameters
ParameterValue / CharacteristicRelevance
pKa (Predicted) 4.5 – 6.0Ideal for Lysosome (pH 4.[1][2]5) & Golgi (pH 6.[1][2]4) sensing.[2]
Absorbance Shift Yellow (

~350 nm)

Orange/Red (

~450 nm)
Visual confirmation of pH changes.[1][2]
Solubility Low in water; requires DMSO/EtOH stock.[1][2]Must be diluted <1% v/v for live-cell imaging.[2]
Bioactivity Mitochondrial Uncoupler (Protonophore).[1][2]Can alter cell metabolism; use short incubation times for pH sensing.[2]
Reactivity Ketone (Schiff base formation), Aryl Bromide (Cross-coupling).[1][2]Scaffold for constructing complex, targeted sensors.[2]
References
  • Karlikova, M., et al. (2016).[1][2] Magnesium tetrapyrazinoporphyrazines: tuning of the pKa of red-fluorescent pH indicators. RSC Advances , 6, 82264-82273.[1][2] (Demonstrates the use of 3-bromo-4-hydroxy-5-nitroacetophenone as a key precursor to tune the acidity of pH sensors).

  • PubChem. (2025).[1][2][3] Compound Summary: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one.[1][2] National Center for Biotechnology Information .[2] (Physicochemical data and identifiers). [2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1-(3-Bromo-4-hydroxyphenyl)ethanone. (Commercial availability and safety data). [2]

  • Divakaruni, A. S., & Brand, M. D. (2011).[1][2] The regulation and physiology of mitochondrial proton leak. Physiology , 26(3), 192-205.[1][2] (General mechanism of nitrophenol-based uncouplers). [1][2]

Sources

Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Introduction 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a highly functionalized aromatic ketone that serves as a versatile and valuable building block in modern organic synthesis. Its structure is adorned with fou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a highly functionalized aromatic ketone that serves as a versatile and valuable building block in modern organic synthesis. Its structure is adorned with four distinct and strategically positioned reactive sites: a phenolic hydroxyl group, a bromine atom activated for substitution, a reducible nitro group, and an acetyl group amenable to various transformations. This multi-functional nature allows for the selective and sequential elaboration of the molecular scaffold, providing access to a diverse array of complex derivatives. These derivatives, particularly heterocyclic structures and substituted biaryls, are of significant interest to researchers in medicinal chemistry and materials science due to their potential as pharmacologically active agents and advanced materials.[1]

This technical guide provides a comprehensive overview of key synthetic transformations starting from this key intermediate. We will explore detailed protocols for O-alkylation, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, nitro group reduction, and the synthesis of benzofuran heterocycles. Each section is designed to provide not only a step-by-step methodology but also the underlying chemical principles and rationale, empowering researchers to adapt and innovate upon these foundational protocols.

Section 1: Synthesis via O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is readily converted into an ether linkage through the classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonation with a suitable base, acts as a nucleophile, displacing a halide from an alkyl halide. The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is crucial as it is sufficient to deprotonate the acidic phenol without promoting side reactions. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal for this transformation as they effectively solvate the cation of the base while leaving the phenoxide nucleophile highly reactive.[2]

Protocol 1.1: Synthesis of 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one

Materials:

  • 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 20 minutes to ensure complete formation of the potassium phenoxide.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to afford the desired ether.

Data Presentation: O-Alkylation Reactions
Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF6090-95
Ethyl BromideK₂CO₃AcetoneReflux85-90
Benzyl BromideCs₂CO₃Acetonitrile8090-92
Visualization: General O-Alkylation Pathway

O_Alkylation start 1-(3-Bromo-4-hydroxy- 5-nitrophenyl)ethan-1-one product O-Alkyl Derivative start->product Sₙ2 Reaction reagents R-X, Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Williamson ether synthesis workflow.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group (bromine). In this molecule, the ortho-nitro group and the para-acetyl group strongly activate the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4][5] The stability of this complex is the key to the reaction's feasibility, and the rate-determining step is typically the initial attack by the nucleophile.[6]

Protocol 2.1: Synthesis of 1-(4-Hydroxy-3-nitro-5-(piperidin-1-yl)phenyl)ethan-1-one

Materials:

  • 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (1.0 eq)

  • Piperidine (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • 1M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one in DMSO in a sealed reaction vessel.

  • Add piperidine to the solution.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice and water.

  • Acidify the mixture with 1M HCl to a pH of ~6-7 to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water.

  • For further purification, the crude product can be dissolved in diethyl ether and washed with a saturated NaHCO₃ solution to remove any unreacted starting material.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Visualization: SNAr Mechanism

SNAr_Mechanism reactant Aryl Bromide meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + Nu⁻ (Addition) nucleophile Nu⁻ product Substituted Product meisenheimer->product - Br⁻ (Elimination) leaving_group Br⁻

Caption: Addition-Elimination mechanism of SNAr.

Section 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organic halide.[7] This palladium-catalyzed reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[8][9]

Protocol 3.1: Synthesis of 1-(4-Hydroxy-5-nitro-[1,1'-biphenyl]-3-yl)ethan-1-one

Materials:

  • 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Toluene

Procedure:

  • In a round-bottom flask, combine 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC.

  • Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with toluene (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the biphenyl product.

Visualization: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 Oxidative Addition (+ Ar-Br) pd_complex2 Ar-Pd(II)L₂-R pd_complex1->pd_complex2 Transmetalation (+ R-B(OH)₂ / Base) pd_complex2->pd0 Reductive Elimination product Ar-R pd_complex2->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Section 4: Selective Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals and dyes.[10] Several methods are available, but achieving chemoselectivity in the presence of other reducible functional groups, such as the ketone in our substrate, is paramount. While catalytic hydrogenation (e.g., H₂/Pd-C) is highly efficient, it can sometimes lead to over-reduction or dehalogenation.[11] Metal-acid systems, such as iron powder in acidic medium (e.g., acetic acid or NH₄Cl), are often preferred for their excellent functional group tolerance and cost-effectiveness. The reaction proceeds via a series of single-electron transfers from the metal surface.[10][12]

Protocol 4.1: Synthesis of 1-(5-Amino-3-bromo-4-hydroxyphenyl)ethan-1-one

Materials:

  • 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (1.0 eq)

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (sat. aq. solution)

  • Ethanol

  • Ethyl Acetate

  • Celite

Procedure:

  • To a suspension of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one in a mixture of ethanol and saturated aqueous ammonium chloride, add iron powder.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline derivative.

  • Purify by column chromatography if necessary.

Data Presentation: Comparison of Reducing Agents
Reagent SystemConditionsSelectivityNotes
Fe / NH₄Cl (aq)RefluxExcellentTolerates ketone and aryl bromide.[12]
SnCl₂·2H₂O / EtOHRefluxExcellentMild conditions, good for sensitive substrates.[11]
H₂ (1 atm), Pd/CRTGoodRisk of dehalogenation of the C-Br bond.[11]

Section 5: Synthesis of Benzofuran Derivatives

Benzofurans are a privileged heterocyclic scaffold found in numerous natural products and biologically active compounds.[13] A common route to synthesize 2-substituted benzofurans starts from an ortho-hydroxyacetophenone. The synthesis involves two key steps: first, the α-bromination of the acetyl group to form a phenacyl bromide intermediate, and second, a base-mediated intramolecular cyclization. The phenoxide formed attacks the α-bromo carbon in an intramolecular SN2 reaction, followed by dehydration to yield the benzofuran ring system.[14][15]

Protocol 5.1: Two-Step Synthesis of 6-Bromo-2-methyl-7-nitro-1-benzofuran

Step A: Synthesis of 2-Bromo-1-(3-bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Materials:

  • 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.2 eq)

  • Ethyl Acetate

  • Chloroform

Procedure:

  • Add CuBr₂ to a refluxing solution of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one in a 1:1 mixture of ethyl acetate and chloroform.

  • Maintain reflux and monitor the reaction by TLC until the starting material is consumed. The reaction mixture will decolorize from black-green to off-white.

  • Cool the mixture and filter to remove the precipitated copper(I) bromide. Wash the solid with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The crude α-bromo ketone is often used directly in the next step without further purification.

Step B: Intramolecular Cyclization to form 6-Bromo-2-methyl-7-nitro-1-benzofuran

Materials:

  • Crude 2-Bromo-1-(3-bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (from Step A)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Dichloromethane

Procedure:

  • Dissolve the crude α-bromo ketone from Step A in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent. Purify the final product by column chromatography on silica gel.

Visualization: Benzofuran Synthesis Workflow

Benzofuran_Synthesis start o-Hydroxy- acetophenone Derivative intermediate α-Bromo Ketone Intermediate start->intermediate α-Bromination (e.g., CuBr₂) product Benzofuran Product intermediate->product Intramolecular Cyclization (Base, e.g., K₂CO₃)

Caption: Two-step synthesis of benzofurans.

Conclusion

The synthetic utility of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is demonstrably vast. The protocols detailed herein provide a robust framework for accessing a wide range of derivatives through selective manipulation of its distinct functional groups. From simple etherification to complex palladium-catalyzed cross-couplings and heterocyclic ring formation, this starting material proves to be an invaluable platform for the development of novel molecular entities. The provided methodologies, grounded in established chemical principles, offer reliable pathways for researchers engaged in drug discovery and materials science to generate libraries of compounds for further investigation.

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 15, 2026, from [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI. Retrieved February 15, 2026, from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • The Thermolytic Generation of Benzofuran from o-Hydroxyacetophenone. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by using Ultrasound Waves. Retrieved February 15, 2026, from [Link]

  • UC Berkeley, College of Chemistry. (2014, February 6). The Suzuki Reaction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 15, 2026, from [Link]

  • PubMed. (2002, January 31). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved February 15, 2026, from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 15, 2026, from [Link]

  • ChEMBL. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... Retrieved February 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 15, 2026, from [Link]

  • ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved February 15, 2026, from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved February 15, 2026, from [Link]

  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies with 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to designing and executing initial in vivo studies for the compound 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing initial in vivo studies for the compound 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. As a Senior Application Scientist, the goal of this guide is not to provide a rigid, unchangeable template, but to offer a scientifically-grounded framework built on expertise and established best practices. We will explore the causality behind experimental choices, ensuring that the proposed protocols are robust, reproducible, and self-validating.

Scientific Rationale and Therapeutic Hypothesis

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a synthetic compound whose biological activity is not yet extensively characterized in the public domain. However, its chemical structure, featuring a nitrated and halogenated phenol ring, is suggestive of potential anti-inflammatory properties. The nitro group can act as an electron-withdrawing group and a hydrogen bond acceptor, while the phenolic hydroxyl and bromination can modulate the compound's acidity, reactivity, and pharmacokinetic properties.

A plausible and testable hypothesis is that this compound modulates key inflammatory signaling pathways. A central regulator of inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1] This pathway is activated by various stimuli, including bacterial lipopolysaccharide (LPS), leading to the transcription of numerous pro-inflammatory genes.[2][3] Our primary hypothesis is that 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one exerts anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This guide will outline the essential in vivo model to test this hypothesis.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

To assess the acute anti-inflammatory potential of the test compound, the LPS-induced endotoxemia model in mice is a highly relevant and well-established choice.[4] This model mimics the systemic inflammatory response seen during Gram-negative bacterial infections and provides a rapid and quantifiable readout of a compound's efficacy.[5]

Experimental Workflow Diagram

The overall experimental plan is visualized below, outlining the key phases from animal preparation to data analysis.

Caption: High-level workflow for the in vivo LPS-induced inflammation study.

Detailed Experimental Protocol

This protocol is designed to ensure rigor and reproducibility, adhering to principles outlined in preclinical research guidelines.[6][7]

Materials:

  • 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile saline)

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich or equivalent)

  • Positive control: Dexamethasone

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile saline and PBS

  • ELISA kits for mouse TNF-α and IL-6

  • Myeloperoxidase (MPO) assay kit

  • Reagents for RNA extraction and qPCR

Procedure:

  • Animal Acclimatization and Grouping:

    • House mice under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water) for at least one week prior to the experiment. This minimizes stress-induced artifacts.

    • Randomly assign mice into experimental groups (n=8 per group is recommended for statistical power).

      • Group 1: Vehicle Control + Saline

      • Group 2: Vehicle Control + LPS

      • Group 3: Test Compound (e.g., 10 mg/kg) + LPS

      • Group 4: Test Compound (e.g., 30 mg/kg) + LPS

      • Group 5: Test Compound (e.g., 100 mg/kg) + LPS

      • Group 6: Positive Control (Dexamethasone, 2 mg/kg) + LPS

  • Compound Preparation and Administration:

    • Prepare a homogenous suspension of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one in the vehicle on the day of the experiment. Sonication may be required.

    • Administer the test compound, vehicle, or dexamethasone via oral gavage (p.o.) at a volume of 10 mL/kg. Oral administration is a common and clinically relevant route.

  • Induction of Systemic Inflammation:

    • One hour after compound administration, inject mice intraperitoneally (i.p.) with LPS dissolved in sterile saline at a dose of 1 mg/kg. The 1-hour pretreatment window allows for compound absorption.

    • Group 1 should receive an i.p. injection of sterile saline only.

  • Monitoring and Sample Collection:

    • Monitor animals for signs of endotoxic shock (piloerection, lethargy, huddling).

    • At 4-6 hours post-LPS injection, a timepoint corresponding to peak cytokine release, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[8]

    • Immediately collect blood via cardiac puncture into serum separator tubes. Allow to clot, then centrifuge to collect serum. Store at -80°C.

    • Perfuse the circulatory system with cold PBS. Harvest tissues of interest, such as the lungs and liver. Snap-freeze a portion in liquid nitrogen for MPO and qPCR analysis, and fix another portion in 10% neutral buffered formalin for histology.

Endpoint Analysis and Data Presentation

The chosen endpoints are designed to provide a multi-faceted view of the inflammatory response.

Primary Efficacy Endpoints
EndpointMethodRationale & Scientific Context
Serum TNF-α & IL-6 ELISATNF-α and IL-6 are key pro-inflammatory cytokines that peak early in the LPS response. Their reduction is a primary indicator of anti-inflammatory activity.[8]
Lung MPO Activity Colorimetric AssayMyeloperoxidase (MPO) is an enzyme abundant in neutrophils. Its level in the lung is a quantitative measure of neutrophil infiltration, a hallmark of acute inflammation.
iNOS & COX-2 mRNA Expression qPCR on Lung TissueInducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pro-inflammatory enzymes whose expression is driven by NF-κB.[9] Measuring their gene expression provides insight into the compound's effect at the transcriptional level.

Hypothesized Mechanism of Action: NF-κB Pathway Inhibition

LPS binding to Toll-like receptor 4 (TLR4) on immune cells initiates a signaling cascade that culminates in the activation of the IKK complex.[10] IKK then phosphorylates IκBα, targeting it for degradation and releasing the NF-κB p65/p50 dimer to translocate to the nucleus and activate gene transcription.[2] We hypothesize that 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one may interfere with this pathway, potentially at the level of the IKK complex.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Sequesters Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Compound Test Compound Compound->IKK Putative Inhibition

Caption: Hypothesized inhibition of the canonical NF-κB pathway by the test compound.

Trustworthiness and Scientific Rigor

To ensure the validity and integrity of the study, several key principles must be upheld:[6]

  • Controls: The inclusion of both a vehicle group (to control for effects of the formulation) and a positive control group (to validate the model's responsiveness) is mandatory.

  • Dose-Response: Testing multiple doses of the compound is crucial to establish a dose-dependent effect, strengthening the evidence of its activity.

  • Blinding: The investigator administering substances, collecting samples, and performing assays should be blinded to the treatment groups to prevent unconscious bias.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

By adhering to this comprehensive and scientifically-driven protocol, researchers can generate reliable and interpretable data on the in vivo anti-inflammatory potential of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, paving the way for further drug development efforts.

References

  • Title: In Vivo Models for Inflammatory Arthritis Source: PubMed Central URL: [Link]

  • Title: NF-κB: a key role in inflammatory diseases Source: The Journal of Clinical Investigation URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

  • Title: Advanced in vivo inflammation & immunology models | Preclinical CRO Services Source: Nuvisan URL: [Link]

  • Title: NF-kappa B Signaling Pathways in Neurological Inflammation: A Mini Review Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: NF-kappa B signaling pathway Source: Cusabio URL: [Link]

  • Title: In vivo Acute Inflammatory Models Source: Redoxis URL: [Link]

  • Title: NF-κB signaling in inflammation Source: Cell Research URL: [Link]

  • Title: NF-κB: A Double-Edged Sword Controlling Inflammation Source: MDPI URL: [Link]

  • Title: Summary of preclinical guidelines for in vivo experiments identified through various database searches. Source: ResearchGate URL: [Link]

  • Title: General Principles of Preclinical Study Design Source: PubMed Central URL: [Link]

  • Title: LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals Source: PubMed Central URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study Source: Preprints.org URL: [Link]

  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]

  • Title: Modulation of the inflammatory response to LPS by the recruitment and activation of brown and brite adipocytes in mice Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

  • Title: Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells Source: ImmunoHorizons URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Case ID: SYN-3B4H5N-OPT Subject: Yield Optimization & Impurity Control Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Synthetic Str...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-3B4H5N-OPT Subject: Yield Optimization & Impurity Control Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Strategy

To synthesize 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (also referred to as 3-bromo-4-hydroxy-5-nitroacetophenone), you are navigating a "push-pull" electronic system. The hydroxyl group strongly activates the ring, while the acetyl and nitro groups deactivate it.

The Critical Decision: The order of operations is the single biggest determinant of yield.

  • Route A (Nitro First): Nitration of 4-hydroxyacetophenone (4-HAP) yields 3-nitro-4-hydroxyacetophenone. However, the subsequent bromination is sluggish because the ring is now severely deactivated by the nitro and acetyl groups. This requires harsh forcing conditions, leading to tar formation.[1]

  • Route B (Bromo First - Recommended): Bromination of 4-HAP is rapid and quantitative. The resulting 3-bromo-4-hydroxyacetophenone retains sufficient electron density (due to the OH group) to undergo facile nitration at the 5-position.

This guide focuses on optimizing Route B.

Phase 1: Visualizing the Reaction Pathway

The following flowchart outlines the optimized pathway and identifies where yield loss occurs (Red Nodes).

SynthesisPath Start 4-Hydroxyacetophenone (4-HAP) Step1 Step 1: Bromination (Br2/AcOH or NBS) Start->Step1 Inter Intermediate: 3-Bromo-4-hydroxyacetophenone Step1->Inter  Controlled  Stoichiometry Impurity1 Impurity A: 3,5-Dibromo-4-hydroxyacetophenone (Over-bromination) Step1->Impurity1  Excess Br2  High Temp Step2 Step 2: Nitration (HNO3/H2SO4 or Ac2O) Inter->Step2 Product TARGET: 3-Bromo-4-hydroxy-5-nitroacetophenone Step2->Product  < 5°C  Ortho-directing Impurity2 Impurity B: 3-Bromo-4-hydroxybenzoic acid (Oxidation of Acetyl) Step2->Impurity2  > 20°C  Oxidative cleavage

Figure 1: Reaction logic flow showing the critical "Yield Killers" (Impurities A and B) that must be mitigated.

Phase 2: Step-by-Step Troubleshooting & Optimization

Module 1: Monobromination (The Selectivity Challenge)

The Issue: The hydroxyl group is so activating that the reaction tends to proceed immediately to the 3,5-dibromo species (Impurity A), consuming your starting material and lowering yield.

Protocol Optimization: Do not use excess Bromine. The stoichiometry must be precise.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Reagent Liquid Bromine (

)
N-Bromosuccinimide (NBS) or

in AcOH
Solvent Methanol or WaterAcetonitrile (MeCN) or Glacial Acetic Acid
Temperature Room Temperature (25°C)0°C to 5°C (Ice bath)
Addition Rapid additionDropwise over 1 hour

Detailed Workflow:

  • Dissolve 4-HAP (1.0 eq) in Acetonitrile or Glacial Acetic Acid.

  • Cool to 0°C.

  • Add NBS (1.0–1.05 eq) portion-wise. Note: If using liquid

    
    , dilute it in the solvent first and add via dropping funnel.
    
  • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Stop exactly when 4-HAP is consumed. Do not let it stir "overnight" or you will get the dibromo impurity.

Why this works: Acetonitrile and Acetic Acid moderate the reactivity of the phenol, and low temperature kinetically favors the mono-substitution over the di-substitution [1].

Module 2: Nitration (The Oxidation Trap)

The Issue: Nitric acid is a strong oxidant. The acetyl group (methyl ketone) is susceptible to oxidative cleavage, converting your target into a benzoic acid derivative (Impurity B). Furthermore, nitration is exothermic; heat promotes tar formation ("Red Oil").

Protocol Optimization: Switch from "Mixed Acid" (Sulfuric/Nitric) to a milder Acetyl Nitrate generated in situ if yields are <50%.

Troubleshooting Guide:

Q: My reaction mixture turned into a black tar.

  • Cause: The temperature spiked.[2] Nitration of phenols is extremely exothermic.

  • Fix: Pre-cool your solvent to -10°C. Add the nitrating agent at a rate where the internal temp never exceeds 5°C.

Q: I isolated a white solid that is acidic but isn't my product.

  • Cause: You oxidized the ketone to a carboxylic acid.

  • Fix: Your nitric acid concentration is too high or the temperature is too high. Use Fuming

    
     in Acetic Anhydride . The acetic anhydride scavenges water and forms acetyl nitrate, which is a softer electrophile than the nitronium ion (
    
    
    
    ), reducing oxidation risk [2].

Optimized Nitration Protocol:

  • Dissolve 3-bromo-4-hydroxyacetophenone (from Module 1) in Glacial Acetic Acid.

  • Cool to 0–5°C.

  • Prepare a separate solution of Fuming

    
     (1.1 eq) in Acetic Acid.
    
  • Add the acid solution dropwise.

  • Quench immediately onto crushed ice once the starting material is gone.

  • The product should precipitate as a yellow solid.

Phase 3: Purification & Isolation

Even with optimized reactions, you will have traces of isomers.

Recrystallization Strategy:

  • Crude Appearance: Yellow/Orange solid.

  • Solvent System: Ethanol/Water (9:1) or pure Methanol.

  • Technique: Dissolve in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Why: The 3,5-dibromo impurity (if present) is much less soluble and may precipitate first or require hot filtration. The 3-nitro isomer (if formed via Route A) has different solubility.

Frequently Asked Questions (FAQs)

Q1: Can I buy 3-bromo-4-hydroxy-5-nitroacetophenone directly?

  • A: Yes, but be careful. Vendors often confuse it with 5-bromo-2-hydroxy-3-nitroacetophenone (an intermediate for Pranlukast). Always check the CAS number and structure. The target molecule has the OH para to the Acetyl group.

Q2: Why not protect the phenol (e.g., O-Acetylation) before nitration?

  • A: You can, but it adds two steps (protection/deprotection). The free phenol actually helps direct the nitro group to the ortho position (position 5) via hydrogen bonding with the incoming electrophile in some transition states. However, if oxidation is severe, protecting as the acetate ester (4-acetoxy-3-bromoacetophenone) is a valid "Plan B" [3].

Q3: My yield is stuck at 40%. What is the single biggest change I can make?

  • A: Switch the solvent in Step 1 to Acetonitrile (if using NBS) and ensure Step 2 is kept below 5°C . High temp is the enemy of this specific scaffold.

References

  • BenchChem Technical Support. (2025).[3][4][5] Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone. Retrieved from

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. Retrieved from

  • Learmonth, D. A., & Soares-da-Silva, P. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone. (Analogous chemistry reference). Retrieved from

Sources

Optimization

Purification of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

The following technical guide is structured as a Level 3 Support Ticket Response from a specialized Contract Research Organization (CRO) support center. It assumes the user has already attempted a synthesis and is facing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Ticket Response from a specialized Contract Research Organization (CRO) support center. It assumes the user has already attempted a synthesis and is facing purification difficulties.

Executive Summary

The purification of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHNE ) presents a unique challenge due to the "ortho-nitro phenol" moiety. This structural feature creates strong intramolecular hydrogen bonding, altering solubility profiles and acidity (pKa ~4.5–5.5) compared to standard phenols.

Common user errors involve:

  • Yield Loss during Workup: Inadvertent extraction of the product into basic aqueous washes (e.g., NaHCO₃) due to its high acidity.

  • "Red Oil" Formation: Incomplete removal of nitration tars which inhibit crystallization.

  • Regioisomer Contamination: Difficulty separating the 5-nitro isomer from trace 2-nitro or over-nitrated byproducts.

This guide details a Self-Validating Purification Protocol designed to maximize recovery and purity.

Module 1: The "Acid-Base Swing" (Pre-Purification)

Use this module if your crude material is a dark, sticky tar or oil.

Direct recrystallization of crude nitration mixtures often fails because phenolic tars act as "crystal poisons." The most effective strategy utilizes the high acidity of the BHNE phenol group to separate it from neutral tars.

The Protocol[1][2][3][4][5]
  • Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • The "Sacrificial" Wash: Wash the organic layer with 0.5 M HCl (removes inorganic salts and amine impurities). Discard aqueous layer.

  • The Critical Extraction (The Swing):

    • Extract the EtOAc layer with 5% Na₂CO₃ (Sodium Carbonate) solution (

      
       volumes).
      
    • Observation: The aqueous layer should turn deep orange/red (phenolate anion). The organic layer will retain the dark tars.

    • Action:Keep the Aqueous Layer. Discard the organic layer (contains neutral tars).

  • Precipitation:

    • Cool the red aqueous solution to 0–5°C.

    • Slowly acidify with 6 M HCl to pH 1–2.

    • Observation: The product will precipitate as a bright yellow/orange solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Technical Insight: The pKa of BHNE is significantly lower (more acidic) than non-nitrated phenols due to the electron-withdrawing nitro and acetyl groups. This allows selective extraction into weak bases, leaving behind non-acidic impurities.

Module 2: Crystallization (Polishing)

Use this module for the precipitated solid from Module 1 or crude that is already solid.

Solvent Selection Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (95%) HighModerateGoodPrimary Choice (Standard)
Ethanol / Water (8:2) HighLowExcellentBest for Purity (Anti-solvent method)
Toluene ModerateLowModerateBest for Drying (Azeotropic removal of water)
Ethyl Acetate / Hexane HighLowPoorNot Recommended (Oiling out risk)
Step-by-Step Recrystallization (EtOH/Water Method)
  • Place the dry solid in an Erlenmeyer flask.

  • Add Ethanol (95%) dropwise at boiling point until the solid just dissolves.

  • Optional: Add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite to remove trace colors.

  • Remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Filtration: Collect yellow needles. Wash with cold 50% EtOH/Water.

Module 3: Troubleshooting & Diagnostics

Interactive solutions for common failure modes.

Diagram: The "Lost Yield" Diagnostic

Use this logic flow if your yield is unexpectedly low.

PurificationLogic Start Issue: Low Yield / No Crystals Q1 Did you wash the organic layer with NaHCO3 or NaOH? Start->Q1 Result1 Product is in the Aqueous Waste! (The product is acidic) Q1->Result1 Yes Q2 Is the crude an oil/tar? Q1->Q2 No Action1 Recover: Acidify aqueous waste with HCl to pH 1. Filter precipitate. Result1->Action1 Result2 Impurity 'Oiling Out' Q2->Result2 Yes Action2 Solution: Perform Acid-Base Swing (Module 1) to remove tars. Result2->Action2 caption Figure 1: Diagnostic workflow for recovering 'lost' product due to acidity or impurity profile.

FAQ: Frequently Encountered Issues

Q: My product is bright orange, but the literature says "yellow." Is it impure?

  • A: Not necessarily. Nitrophenols are halochromic. In the presence of trace bases (even from glass surfaces) or moisture, they form phenolate salts which are deep orange/red.

    • Test: Dissolve a small amount in EtOAc. If it turns pale yellow, the solid is likely the correct phenol form. If it remains dark red, it may be the salt form or contain oxidation impurities. Wash with dilute HCl to convert back to the yellow phenol.

Q: I see two spots on TLC (Thin Layer Chromatography). Is the reaction incomplete?

  • A: Check your TLC solvent.[2]

    • Scenario A: The spots are close together. This is likely the regioisomer (2-nitro vs 5-nitro). Recrystallize from Ethanol to separate.[3][2][4]

    • Scenario B: One spot streaks heavily. This is the phenol . Phenols streak on silica due to acidity. Add 1% Acetic Acid to your TLC eluent (e.g., Hexane:EtOAc:AcOH 70:30:1) to sharpen the spots.

Q: Can I use column chromatography?

  • A: Yes, but with a caveat. Because BHNE is acidic, it can stick to basic impurities in silica gel.

    • Protocol: Pre-wash the silica column with 1% acetic acid in the mobile phase. Elute with a Hexane/Ethyl Acetate gradient (starting 90:10).

Module 4: Chemical Safety & Handling

Strict adherence required due to nitro-compound properties.

  • Explosion Hazard: While mono-nitro compounds are generally stable, dry nitrophenols can be shock-sensitive if metal salts (picrates) form. Never use metal spatulas if the product was in contact with strong bases. Use Teflon or glass.[1]

  • Thermal Stability: Do not heat the dry solid above 100°C. When drying in an oven, use a vacuum oven at 40–50°C.

  • Skin Staining: Nitrophenols cause persistent yellow staining of keratin (skin/nails). Double-glove (Nitrile) is mandatory.

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for nitrophenol purification and halochromism).

  • Learmonth, D. A., et al. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry, 2002, 45(3), 685-695. (Describes synthesis and purification of homologous nitro-acetophenones).

  • BenchChem Technical Data. "Purification of Crude 3-Methyl-4-nitrophenol." (Analogous purification logic for ortho-nitro phenols).

  • Sigma-Aldrich. "Safety Data Sheet: 1-(3-Bromo-4-hydroxyphenyl)ethanone." (Precursor safety and handling data).

Sources

Troubleshooting

Overcoming solubility problems with 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Topic: Overcoming Solubility & Formulation Challenges Ticket ID: SOL-BHN-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4] Executive Summary 1-(3-Bromo-4-hydroxy-5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges Ticket ID: SOL-BHN-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4]

Executive Summary

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (BHNE) is a densely functionalized acetophenone derivative often utilized as a scaffold in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other bioactive catechols.[1][3]

Its solubility profile is dominated by two competing factors:

  • High Lipophilicity: The aromatic core, combined with the bromine and nitro substituents, drives high LogP (estimated ~2.1–2.5), causing aggregation in aqueous media.[4]

  • Acidity (pKa ~5.5–6.5): The electron-withdrawing nature of the ortho-nitro and ortho-bromo groups significantly acidifies the phenolic hydroxyl.[1][2][3][4]

The Solution: Unlike simple lipophiles, BHNE is a "pH-switchable" molecule.[1][2][3][4] Successful solubilization requires exploiting its pKa to form the soluble phenolate anion or utilizing specific excipients to shield the hydrophobic core.

Part 1: Solubility Profiling & Diagnosis

Physical Property Dashboard
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~260.04 g/mol Moderate; not a steric barrier to dissolution.[1][2][3][4]
Predicted LogP ~2.1Poor water solubility (<0.1 mg/mL) in neutral/acidic conditions.[1][2][3][4]
Predicted pKa 5.8 – 6.2Critical: Significant solubility gain at pH > 7.0 due to ionization.[1][2][3][4]
H-Bond Donors 1 (Phenolic OH)Prone to inter-molecular H-bonding (crystal lattice energy).[1][2][3][4]
Appearance Yellow Crystalline SolidColor intensity increases upon deprotonation (yellow

orange/red).[1][2][4]

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Stock Solution Preparation

Q: I am trying to make a 100 mM stock in DMSO, but I see particulates. Is the compound impure?

A: Not necessarily. While BHNE is soluble in DMSO, it has a high lattice energy.[2][3][4]

  • Root Cause: Rapid saturation of the solvent boundary layer around the crystals.[2]

  • Solution:

    • Vortex vigorously for 60 seconds.

    • Sonicate at 40°C for 10 minutes. The slight heat helps break the crystal lattice.[2]

    • Alternative Solvent: If DMSO is problematic for your downstream assay, use Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) , which often possess higher solubilizing power for nitro-aromatics.[1][2][3][4]

Q: My DMSO stock turned dark orange after a week. Is it degraded?

A: Likely not degraded, but ionized .[1][2][3][4]

  • Mechanism: DMSO is hygroscopic.[1][2][3][4] Absorbed water can facilitate partial deprotonation of the acidic phenol. The phenolate anion is deeply colored (orange/red) due to extended conjugation with the nitro group.[1][2]

  • Action: Verify purity via HPLC. If the peak area is unchanged, the color shift is a solvatochromic effect. Store stocks in single-use aliquots at -20°C over desiccant to prevent water uptake.

Category B: Aqueous Dilution (The "Crash-Out" Problem)[1][2][4]

Q: When I dilute my DMSO stock into PBS (pH 7.4), the solution becomes cloudy immediately.

A: This is the most common failure mode.[2][4] You are likely operating too close to the compound's pKa.[2]

  • The Science: At pH 7.4, if the pKa is ~6.0, roughly 95% of the compound is ionized (soluble).[1] However, the remaining 5% neutral species may exceed its intrinsic solubility limit (S0), triggering nucleation and precipitation.[1]

  • Protocol Adjustment:

    • Increase pH: Adjust your buffer to pH 8.0 . This pushes ionization to >99%, vastly improving stability.[2][3]

    • Order of Addition: Do not add DMSO stock to static buffer.

      • Correct Method: Vortex the buffer rapidly.[2][4] Shoot the DMSO stock directly into the center of the vortex to ensure immediate dispersion.

Q: I cannot change the pH of my assay. How do I keep it soluble at pH 7.4?

A: You must use a solubility enhancer to sequester the hydrophobic neutral fraction.[1][2][4]

  • Recommendation: Add Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1][2][3][4]
    • Why: The aromatic ring of BHNE fits well into the beta-cyclodextrin cavity, shielding the bromine/nitro groups from water while the hydroxyl remains exposed.

    • Concentration: Use 10% w/v HP-

      
      -CD in your buffer before adding the compound.[2][3][4]
      
Category C: In Vivo Formulation

Q: We need to dose this orally (PO) at 50 mg/kg.[1][2][3][4] Suspensions are clogging our gavage needles.

A: Avoid simple aqueous suspensions.[1][2][3][4] The density of the brominated compound causes rapid sedimentation.

  • Recommended Vehicle (Solution):

    • 10% DMSO (Solubilizer)[1][2][4]

    • 40% PEG-400 (Co-solvent)[1][2][4]

    • 50% Saline (Diluent)[1][2][4]

  • Preparation Steps:

    • Dissolve BHNE completely in DMSO.[2][3][4]

    • Add PEG-400 and vortex until clear.[1][2][3][4]

    • Slowly add warm (37°C) saline while vortexing.

    • Note: If precipitation occurs, replace Saline with 20% HP-

      
      -CD in water .[1][2][3][4]
      

Part 3: Visual Workflows

Workflow 1: Solvent Selection Decision Tree

SolubilityStrategy Start Start: Formulating BHNE TargetConc Target Concentration? Start->TargetConc HighConc High (>10 mM) (Stock Solution) TargetConc->HighConc Stock LowConc Low (<100 µM) (Assay/Media) TargetConc->LowConc Dilution SolventChoice Primary Solvent HighConc->SolventChoice AqueousPath Aqueous Buffer pH? LowConc->AqueousPath DMSO DMSO or DMF (Anhydrous) SolventChoice->DMSO Acidic pH < 7.0 (Neutral Species Dominant) AqueousPath->Acidic Basic pH > 7.5 (Anion Dominant) AqueousPath->Basic StrategyAcid REQUIRES Excipients: 1. HP-beta-CD (10-20%) 2. Tween-80 (0.1%) Acidic->StrategyAcid StrategyBase Standard Buffer OK (Ensure >1% DMSO) Basic->StrategyBase

Caption: Decision matrix for selecting the appropriate solvent system based on concentration and pH requirements.

Workflow 2: The "Golden Rule" Dilution Protocol

DilutionProtocol Step1 1. Prepare Stock (DMSO, 1000x) Step2 2. Prepare Buffer (Pre-warm 37°C) (Add Cyclodextrin if pH < 7) Step3 3. Dynamic Mixing (Vortex Buffer HIGH) Step2->Step3 Ready Step4 4. Injection (Inject Stock into Vortex) Step3->Step4 Action Step5 5. Equilibration (Incubate 15 min RT) Step4->Step5 Stabilize

Caption: Step-by-step kinetic dilution protocol to prevent transient supersaturation and precipitation.

Part 4: Experimental Protocols

Protocol: Determination of Kinetic Solubility

Use this protocol to validate if the compound is stable in your specific assay buffer.[1][2]

Materials:

  • BHNE Stock (10 mM in DMSO)[1][2][4]

  • Assay Buffer (e.g., PBS pH 7.4)[1][4]

  • 96-well UV-transparent plate[1][2][3]

  • Plate reader (Absorbance at 400 nm - detects precipitation turbidity)[1][2][4]

Steps:

  • Preparation: Dispense 198 µL of Assay Buffer into plate columns 1-10.

  • Spiking: Add 2 µL of DMSO stock to Column 1 (Final: 100 µM). Mix by pipetting.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across the plate.

  • Incubation: Seal plate and shake at 300 rpm for 2 hours at Room Temp.

  • Read: Measure Absorbance at 650 nm (turbidity check) and 350 nm (compound absorbance).

  • Analysis: A spike in A650 indicates precipitation.[1][2][3][4] The concentration immediately preceding the spike is your Kinetic Solubility Limit .[2][4]

References

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][4] Link

  • National Center for Biotechnology Information. (2024).[1][2][4] PubChem Compound Summary for CID 138723, 4-Hydroxy-3-nitroacetophenone (Analogous Structure Data). Link[1][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][4] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • BenchChem Technical Support. (2025). Application Notes for Bromination of 4-Hydroxyacetophenone and Solubility of Nitro-derivatives. Link[1][2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated nitro-aromatics.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Welcome to the technical support center for the synthesis and optimization of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthesis.

Introduction: The Significance of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a highly functionalized aromatic ketone that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structure, featuring ortho- and para-directing hydroxyl and bromo substituents, alongside a meta-directing nitro group, presents unique challenges and opportunities in synthetic chemistry. This guide provides a comprehensive approach to navigate the intricacies of its synthesis, focusing on an electrophilic aromatic substitution strategy.

Recommended Synthetic Workflow

The synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is typically achieved through a two-step electrophilic aromatic substitution sequence starting from 4-hydroxyacetophenone. The following workflow outlines the key transformations:

Synthetic Workflow Start 4-Hydroxyacetophenone Step1 Bromination Start->Step1 Intermediate 1-(3-Bromo-4-hydroxyphenyl)ethanone Step1->Intermediate Step2 Nitration Intermediate->Step2 Product 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Step2->Product

Caption: Synthetic pathway for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone (Intermediate)

Materials:

  • 4-Hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 4-hydroxyacetophenone and 1.0 equivalent of N-bromosuccinimide (NBS).

  • Add a mixture of PEG-400 and water (1:2 v/v) to the flask with stirring.

  • For an enhanced reaction rate, the mixture can be subjected to ultrasonication for 15-20 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with dichloromethane.

  • Evaporate the dichloromethane under reduced pressure to obtain the crude 1-(3-bromo-4-hydroxyphenyl)ethanone.

Part 2: Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (Final Product)

Materials:

  • 1-(3-Bromo-4-hydroxyphenyl)ethanone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Diethyl ether

Procedure:

  • In a clean, dry flask, cool 1.0 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 1.0 equivalent of 1-(3-bromo-4-hydroxyphenyl)ethanone to the cold sulfuric acid with continuous stirring.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1.0 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[2]

  • Add the cold nitrating mixture dropwise to the solution of the intermediate while maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture over crushed ice and water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with a 10% sodium bicarbonate solution, followed by water.[3]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one.

Q1: The bromination of 4-hydroxyacetophenone is slow or incomplete.

  • Possible Cause: Insufficient activation of the brominating agent or low reactivity of the substrate.

  • Solution:

    • Increase Reaction Temperature: Gently warming the reaction mixture can increase the rate of reaction. However, monitor for the formation of side products.

    • Alternative Brominating Agent: While NBS is generally effective, molecular bromine in a suitable solvent like acetic acid can be used, though it is more hazardous.

    • Catalyst: The use of a mild Lewis acid catalyst may facilitate the reaction, but care must be taken to avoid unwanted side reactions.

Q2: Multiple products are observed after the bromination step.

  • Possible Cause: Over-bromination of the aromatic ring. The hydroxyl group is a strong activating group, making the ring susceptible to further electrophilic attack.

  • Solution:

    • Control Stoichiometry: Use no more than 1.0 equivalent of NBS.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.

    • Lower Temperature: Conducting the reaction at a lower temperature can improve selectivity.

Q3: The nitration step results in a low yield of the desired product.

  • Possible Cause: Incomplete generation of the nitronium ion (NO₂⁺) or deactivation of the aromatic ring. The acetyl and bromo groups are deactivating, making the nitration less favorable.

  • Solution:

    • Ensure Anhydrous Conditions: Water can quench the nitronium ion. Use concentrated acids and dry glassware.

    • Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion.[4] A 1:1 mixture is standard, but slight adjustments may be beneficial.

    • Reaction Time and Temperature: While low temperatures are necessary for safety and to control side reactions, ensure the reaction is allowed to proceed for a sufficient duration for completion.[5]

Q4: Formation of a dark, tar-like substance during nitration.

  • Possible Cause: Oxidation of the phenol group or decomposition of the starting material or product under the harsh acidic conditions. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[5][6]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, using an efficient ice-salt bath.

    • Slow, Dropwise Addition: Add the nitrating agent very slowly to the substrate solution to manage the exotherm.[3]

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized overheating.[6]

Troubleshooting_Nitration Problem Low Yield or Tar Formation in Nitration Cause1 Incomplete NO₂⁺ Generation Ring Deactivation Problem->Cause1 Low Yield Cause2 Oxidation/Decomposition Runaway Reaction Problem->Cause2 Tar Formation Solution1 Anhydrous Conditions Optimize Acid Ratio Adjust Time/Temp Cause1->Solution1 Solution Solution2 Solution2 Cause2->Solution2 Solution

Caption: Troubleshooting logic for the nitration step.

Frequently Asked Questions (FAQs)

Q: What are the main safety precautions for this synthesis? A: Both bromination and nitration reactions involve hazardous reagents. N-Bromosuccinimide is a lachrymator and skin irritant. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.[2][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitration reactions can be highly exothermic and have the potential for runaway reactions; therefore, strict temperature control is essential.[6]

Q: How can I confirm the identity and purity of the final product? A: The identity of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by determining the melting point of the crystalline product.

Q: What is the expected regioselectivity of the nitration step? A: The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The bromo group is a deactivating ortho-, para-director. In 1-(3-Bromo-4-hydroxyphenyl)ethanone, the position ortho to the hydroxyl group and meta to the acetyl group (C5) is the most sterically accessible and electronically favorable position for electrophilic attack by the nitronium ion.

Q: Can the order of bromination and nitration be reversed? A: While theoretically possible, nitrating 4-hydroxyacetophenone first would introduce a strong deactivating nitro group, making the subsequent bromination more difficult. The strongly activating hydroxyl group facilitates the initial bromination, making the proposed sequence more efficient.

Q: What are the typical storage conditions for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one? A: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] Keep the container tightly closed when not in use.

References

  • Nitration reaction safety - YouTube. (2024).
  • Aromatic Nitration - BYJU'S. (n.d.).
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchGate. (2025).
  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.).
  • 1-(3-Nitrophenyl)ethanone(121-89-1) - ChemicalBook. (n.d.).
  • Chemistry 210 Experiment 10. (n.d.).
  • Nitration of Benzene - Chemistry Steps. (n.d.).

Sources

Troubleshooting

Technical Support Center: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Welcome to the technical support center for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this compound. Leveraging established principles of organic chemistry and degradation pathways of related molecules, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in the chemical properties of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one and offering actionable solutions.

My solution of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is rapidly turning yellow/brown. What is happening?

Answer: The observed color change is likely due to the oxidative degradation of the phenolic group. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[1] The initial oxidation product is often a quinone or a semiquinone radical, which is highly colored.

Possible Causes:

  • Exposure to atmospheric oxygen: The phenolic hydroxyl group can be oxidized by O2, especially under neutral to alkaline conditions.

  • Photodegradation: The nitrophenol moiety is a known chromophore that can absorb UV and visible light, leading to photochemical reactions and degradation.[2][3]

  • Presence of metal ions: Trace metal contaminants (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can catalyze the oxidation of phenols.

Troubleshooting Steps:

  • Work under an inert atmosphere: When preparing solutions for long-term storage or sensitive experiments, degas your solvent and purge the headspace of your container with an inert gas like nitrogen or argon.

  • Protect from light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Use high-purity solvents and clean glassware: Ensure your solvents are of high purity and that your glassware is thoroughly cleaned to remove any trace metal impurities. Consider rinsing with a chelating agent like EDTA solution followed by pure solvent.

  • Control the pH: If your experimental conditions allow, maintaining a slightly acidic pH can help to slow down the rate of phenol oxidation.

I am observing multiple unexpected peaks in the HPLC analysis of my sample. What could be the source of these impurities?

Answer: The appearance of multiple peaks in your HPLC chromatogram suggests that your sample of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one has degraded. The impurities are likely a mixture of degradation products arising from various pathways.

Potential Degradation Pathways and Products:

  • Oxidative Degradation: As mentioned previously, oxidation of the phenol can lead to the formation of quinone-type structures. Further oxidation can result in ring-opening products, such as carboxylic acids.[4]

  • Photodegradation: Exposure to light can lead to a variety of products. Nitrophenols are known to undergo photodegradation, which can involve hydroxylation of the aromatic ring or reduction of the nitro group.[5][6]

  • Hydrolysis: While the bromo group on the aromatic ring is generally stable, hydrolysis to a hydroxyl group can occur under certain conditions, such as in the presence of a suitable catalyst or at elevated temperatures and extreme pH.[7]

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions.[8] The initial steps may involve intramolecular reactions between the nitro group and the adjacent acetyl group.

Workflow for Impurity Identification:

start Unexpected Peaks in HPLC lcms LC-MS Analysis start->lcms Determine m/z stress Forced Degradation Study start->stress Generate Degradants nmr NMR Spectroscopy lcms->nmr Isolate Peaks for Structural Elucidation compare Compare Spectra lcms->compare nmr->compare stress->lcms stress->nmr identify Identify Impurities compare->identify

Caption: Workflow for the identification of unknown impurities.

Recommended Action:

  • Perform LC-MS analysis: This will provide the mass-to-charge ratio (m/z) of the impurity peaks, which is crucial for proposing molecular formulas and potential structures.

  • Conduct forced degradation studies: Subject your compound to controlled stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products. Analyze these samples by HPLC and compare the retention times with the unknown peaks in your original sample.

  • Isolate and characterize: If the impurities are present in sufficient quantities, consider preparative HPLC to isolate them for structural elucidation by techniques like NMR spectroscopy.

My reaction yield is consistently low when using 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. Could the starting material be the issue?

Answer: Yes, the purity and stability of your starting material can significantly impact reaction yields. If the compound has degraded during storage, the actual concentration of the active molecule will be lower than anticipated, leading to lower yields.

Troubleshooting Protocol:

  • Assess the purity of your starting material: Before use, analyze your 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one by HPLC with a UV detector or by NMR to determine its purity.

  • Implement proper storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere. For solutions, follow the recommendations in FAQ #1.

  • Consider in-situ use: If the compound is particularly unstable in your reaction solvent, consider preparing the solution immediately before use.

II. Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one?

Answer: To minimize degradation, 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one should be stored under the following conditions:

  • Temperature: Cool (2-8 °C).

  • Light: Protected from light (in an amber vial or wrapped in foil).

  • Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Moisture: In a desiccated environment to prevent hydrolysis of potential impurities or interaction with water.

What are the expected major degradation pathways for this molecule?

Answer: Based on its functional groups, the primary degradation pathways are expected to be:

  • Oxidation of the phenolic hydroxyl group: This is a very common pathway for phenols, leading to colored quinone-type byproducts.[1]

  • Photodegradation initiated by the nitrophenol chromophore: Aromatic nitro compounds are known to be photolabile.[2][3]

  • Hydrolysis of the bromo substituent: This is less likely under standard conditions but can be induced by heat, extreme pH, or catalysts.[7]

  • Reactions involving the acetyl group: The ketone functionality can potentially undergo reactions, especially under strongly acidic or basic conditions.

A 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one B Oxidation (Quinone formation) A->B O2, light, metal ions C Photodegradation (Hydroxylation, Nitro reduction) A->C UV/Vis light D Hydrolysis (Debromination) A->D H2O, heat, catalyst E Thermal Decomposition A->E High Temperature

Sources

Optimization

Handling and storage of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Executive Summary This guide provides technical protocols for the handling, storage, and experimental application of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (CAS: 90004-98-1 ).[1] Also known as 3-Bromo-4-hydroxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides technical protocols for the handling, storage, and experimental application of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (CAS: 90004-98-1 ).[1] Also known as 3-Bromo-4-hydroxy-5-nitroacetophenone , this compound is a specialized building block used in the synthesis of catechol-O-methyltransferase (COMT) inhibitor analogs and functionalized pyrazine dyes.[1] Due to the presence of an electron-deficient phenolic ring, this compound exhibits specific sensitivities to light, oxidation, and pH that require strict adherence to the protocols below.[2]

Part 1: Storage & Stability (The "Shelf Life" Protocols)

Q: Upon arrival, what are the immediate storage requirements? A: Immediate stabilization is required to prevent oxidative degradation.[2]

  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is a solid with a melting point of ~136°C [1], long-term storage at room temperature can accelerate slow oxidation of the phenolic group.[2]

  • Light: Strictly light-sensitive. The nitro group ortho to the phenol makes the compound susceptible to photodegradation.[2] Store in amber glass vials or wrap clear vials in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) .[2] The electron-withdrawing nitro and bromo groups increase the acidity of the phenol, making the phenolate anion (if formed by trace moisture/basicity) highly reactive to oxygen.[2]

Q: I found a vial on the bench over the weekend. Is it still usable? A: Inspect physically before use.

  • Pass: The solid remains a bright yellow/orange crystalline powder.[2]

  • Fail: The solid has turned dark brown, tarry, or sticky.[2] This indicates significant oxidation or hydrolysis.[2]

  • Action: If the color is acceptable, run a quick TLC (Thin Layer Chromatography) or LC-MS check.[2] If purity is >95%, repurify or use immediately.[2] If <90%, discard.[2]

Q: What is the shelf-life if stored correctly? A: Under Argon at 4°C in the dark, the compound is stable for 12–24 months .[2]

Visual Guide: Storage Decision Matrix

StorageProtocol Start Compound Arrival CheckSeal Check Seal Integrity Start->CheckSeal Reseal Purge with Argon/N2 CheckSeal->Reseal Open/Aliquot Container Amber Vial / Foil Wrap CheckSeal->Container Intact Reseal->Container Storage Store at 2-8°C Container->Storage

Figure 1: Decision matrix for establishing long-term stability upon receipt of the compound.

Part 2: Handling & Experimental Troubleshooting

Q: What is the best solvent for preparing stock solutions? A: Do not use water.[2] This compound is lipophilic and poorly soluble in aqueous media.[2]

  • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2] These provide high solubility (>10 mg/mL) for stock solutions.[2]

  • Alternative: Acetone or Ethyl Acetate (good for synthesis/transfers, but volatile).[2]

  • Avoid: Water, Hexanes, or Diethyl Ether (poor solubility).[2]

Q: I am observing a color change when I add base. Is this normal? A: Yes. This is a chemical property, not degradation.[2]

  • Mechanism: The phenolic proton is highly acidic (predicted pKa ~5-6) due to the ortho-nitro and ortho-bromo groups.[1][2] Adding a base (like TEA, carbonate, or hydroxide) generates the phenolate anion , which is deeply colored (often intense red or orange) due to resonance delocalization.[2]

  • Troubleshooting: If the color change is undesirable for your assay, ensure your buffer pH is maintained below 5.0.

Q: The compound is irritating my skin/eyes. What are the safety parameters? A: Treat as a Potent Irritant and Potential Sensitizer .[2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [2].[2][3]

  • PPE: Nitrile gloves (double-gloving recommended due to staining potential), safety goggles, and a lab coat.[2] Handle strictly inside a fume hood.[2]

  • First Aid:

    • Skin: Wash immediately with soap and water.[2] The compound may leave a yellow stain; do not use organic solvents on skin as this enhances absorption.[2]

    • Eyes: Rinse cautiously with water for 15 minutes.[2][4]

Physicochemical Data Summary
PropertyValueNotes
CAS Number 90004-98-1Unique identifier [3]
Molecular Formula C₈H₆BrNO₄MW: 260.04 g/mol
Melting Point 136 °CCrystalline solid [3]
Appearance Yellow/Orange SolidColor due to nitro-conjugation
Solubility DMSO, DMF, AcetoneInsoluble in water
pKa (Predicted) ~5.5 - 6.5Acidic phenol

Part 3: Synthesis & Application Workflow

Q: Can I use this as a direct substitute for 3,4-dihydroxy-5-nitrobenzaldehyde (Entacapone intermediate)? A: No.

  • Difference: This is a ketone (acetophenone), whereas the Entacapone precursor is an aldehyde .[2]

  • Reactivity: The ketone carbonyl is less electrophilic than the aldehyde.[2] It will not undergo Knoevenagel condensations under the mild conditions used for aldehydes.[2]

  • Usage: Use this compound when you need to introduce a methyl-substituted side chain or require a more stable carbonyl handle.[2]

Q: How do I dispose of waste containing this compound? A:

  • Solid Waste: Dispose of in a container for hazardous solid organic waste.[2]

  • Liquid Waste: Collect in halogenated organic waste streams (due to the bromine atom).[2] Do not pour down the drain.

Visual Guide: Solubilization & Usage

HandlingWorkflow Solid Solid Compound (Yellow/Orange) SolventChoice Select Solvent Solid->SolventChoice DMSO DMSO/DMF (Stock Solution) SolventChoice->DMSO Biological Assay Organic Acetone/EtOAc (Synthesis) SolventChoice->Organic Chemical Reaction Water Water/Buffer SolventChoice->Water Avoid Success Clear Solution DMSO->Success Organic->Success Precip Precipitation Risk! Water->Precip

Figure 2: Solvent selection guide to prevent experimental failure due to solubility issues.

References

  • RSC Advances. (2012).[2] Supporting Information: Magnesium tetrapyrazinoporphyrazines. Royal Society of Chemistry.[2] Retrieved from [Link] (Confirming synthesis and melting point of 136°C).[2]

  • Martin, R. (1997).[2] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.[2] (Citing Ref 1649 for CAS 90004-98-1 properties).[1][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one vs. Functional Analogues

Executive Summary 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHNA ) is a tris-substituted acetophenone derivative characterized by a unique "push-pull" electronic structure. Unlike establish...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (hereafter referred to as BHNA ) is a tris-substituted acetophenone derivative characterized by a unique "push-pull" electronic structure. Unlike established clinical agents, BHNA primarily serves as a high-value synthetic intermediate for pH-sensitive fluorophores (e.g., tetrapyrazinoporphyrazines) and a pharmacophore scaffold for developing COMT inhibitors and antimicrobial agents.

This guide compares BHNA with three distinct classes of analogues to contextualize its activity:

  • Entacapone: A clinical nitrocatechol (COMT inhibitor) sharing the electron-deficient phenol core.

  • 4-Hydroxy-3-nitroacetophenone (HNA): The direct non-brominated precursor, highlighting the impact of halogenation.

  • 2,4-Dinitrophenol (DNP): A classic mitochondrial uncoupler, serving as a mechanistic benchmark for nitrophenol toxicity and protonophoric activity.

Comparative Activity Profile

The following table contrasts the physicochemical and biological profiles of BHNA against its closest functional analogues.

FeatureBHNA (Target) Entacapone (Clinical Standard) HNA (Precursor) 2,4-Dinitrophenol (Reference)
Core Structure 3-Br-4-OH-5-NO₂-Acetophenone3-NO₂-4,5-diOH-Cinnamide3-NO₂-4-OH-Acetophenone2,4-diNO₂-Phenol
Primary Role Synthetic Intermediate / pH ProbeParkinson's Drug (COMT Inhibitor)Chemical ReagentUncoupler / Toxicant
Est. pKa (Phenol) ~4.5 – 5.2 4.5 (meta-OH) / 8.0 (para-OH)~6.54.1
Lipophilicity (LogP) High (~2.4) Moderate (1.8)Low (~1.4)Moderate (1.5)
Electronic Effect Strong Withdrawal (Inductive + Resonance)Strong Withdrawal (Resonance)Moderate WithdrawalExtreme Withdrawal
Bioactivity Potential High (Protonophore / Alkylator)High (Enzyme Inhibition)Low/ModerateHigh (Mitochondrial Toxicity)
Key Technical Insights
  • Acidity & Protonophoric Potential: The addition of the bromine atom at the 3-position of the HNA core significantly increases acidity (lowering pKa from ~6.5 to ~5.0). This places BHNA in the optimal range for mitochondrial uncoupling , similar to DNP, allowing it to shuttle protons across lipid bilayers efficiently.

  • Lipophilicity Shift: The bromine substituent acts as a lipophilic anchor. While HNA is relatively water-soluble, BHNA exhibits enhanced membrane permeability, a critical factor for intracellular targets (e.g., kinase inhibition or mitochondrial access).

  • Synthetic Reactivity: Unlike Entacapone, which is a stable end-product, BHNA retains a reactive acetophenone tail, allowing for condensation reactions (e.g., Claisen-Schmidt) to form chalcones or heterocycles.

Structural & Mechanistic Logic (SAR)

The biological and chemical activity of BHNA is dictated by the interplay of its three ring substituents.

The "Push-Pull" Phenol System

The 4-hydroxy group acts as an electron donor, while the 3-bromo and 5-nitro groups are electron-withdrawing.

  • Nitro Group (-NO₂): Provides strong resonance withdrawal, stabilizing the phenolate anion. This is the primary driver of acidity.

  • Bromine Atom (-Br): Provides inductive withdrawal and steric bulk. Crucially, it enhances halogen bonding capabilities with enzyme active sites (e.g., interacting with backbone carbonyls), a feature absent in simple nitro-analogs.

Visualization of Structure-Activity Relationship

The following diagram illustrates how BHNA bridges the gap between simple precursors and complex bioactive agents.

SAR_Analysis cluster_legend Activity Pathways HNA HNA (Precursor) Moderate Acidity BHNA BHNA (Target) High Acidity + Lipophilicity HNA->BHNA +Bromination (Increases LogP, Lowers pKa) Entacapone Entacapone (Drug) Specific Enzyme Binding BHNA->Entacapone Pharmacophore Mimicry (Nitrophenol Core) Porphyrazine Porphyrazine Dyes (Application) pH Sensing BHNA->Porphyrazine +Condensation (Synthetic Utility) Direct Synthesis Direct Synthesis Structural Analogy Structural Analogy Direct Synthesis->Structural Analogy

Caption: SAR Map showing BHNA as a pivotal intermediate evolving from HNA to complex functional dyes, while sharing pharmacophore features with Entacapone.

Experimental Protocols

Synthesis of BHNA

Objective: Selective bromination of 4-hydroxy-3-nitroacetophenone to yield BHNA. Source Validation: Protocol adapted from Donnerova et al., RSC Adv., 2016.

Reagents:

  • 4-Hydroxy-3-nitroacetophenone (HNA)[1]

  • Bromine (Br₂)[1][2]

  • Acetic Acid (Glacial)

  • Sodium Acetate (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve HNA (1.0 eq) and anhydrous sodium acetate (1.4 eq) in glacial acetic acid.

  • Addition: Dissolve Bromine (1.0 eq) in a small volume of acetic acid. Add this solution dropwise to the reaction mixture at room temperature (RT).

  • Reaction: Stir the mixture vigorously at RT for 24 hours. The sodium acetate acts as a buffer to prevent over-bromination or degradation.

  • Work-up: Evaporate the acetic acid under reduced pressure.

  • Purification: Resuspend the residue in water to dissolve inorganic salts. Filter the precipitate.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water to obtain pure BHNA (Yellow/Orange solid).

Quality Control (Self-Validating Metrics):

  • TLC: Mobile phase Hexane:Ethyl Acetate:Acetic Acid (20:6:1).[1] BHNA (Rf ~0.37) should be distinct from HNA.

  • Appearance: Product must be a solid (M.p. range check required, typically >100°C).

Biological Assay: Protonophoric Activity (Mitochondrial Uncoupling)

Context: To compare BHNA activity against DNP.

  • System: Isolated rat liver mitochondria or yeast suspension.

  • Measurement: Oxygen consumption rate (OCR) using a Clark-type electrode.

  • Procedure:

    • Establish baseline respiration (State 4) with substrate (e.g., succinate).

    • Titrate BHNA (0.5 – 50 µM).

    • Positive Result: A sharp increase in OCR without ADP addition indicates uncoupling (proton leakage).

    • Control: Compare dose-response curve with DNP. BHNA is expected to be potent due to higher lipophilicity facilitating membrane transit.

References

  • Donnerova, M., et al. (2016). "Magnesium tetrapyrazinoporphyrazines: tuning of the pKa of red-fluorescent pH indicators." RSC Advances, 6, 1-10.

  • Nissinen, E., et al. (1992). "Entacapone, a novel catechol-O-methyltransferase inhibitor for Parkinson's disease." Acta Neurologica Scandinavica, 86(S146), 7-10.

  • PubChem Compound Summary. (2024). "1-(4-Bromo-3-nitrophenyl)ethan-1-one" (Isomer Reference). National Center for Biotechnology Information.

  • BenchChem. (2024). "Biological Activity of Brominated Acetophenones." BenchChem Comparative Data.

Sources

Comparative

Validation of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one bioactivity in different cell lines

Publish Comparison Guide: Validation of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Bioactivity Executive Summary 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (abbreviated here as BHNE ) is a functionalized acetophe...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Bioactivity

Executive Summary

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (abbreviated here as BHNE ) is a functionalized acetophenone derivative characterized by a nitrophenol core decorated with a bromine atom and an acetyl group. While frequently utilized as a synthetic intermediate for complex porphyrazine sensors, its pharmacophore—specifically the ortho-bromo-ortho-nitro-phenol motif—identifies it as a putative mitochondrial uncoupler (protonophore) and a modulator of cellular redox states.

This guide outlines the standardized validation protocols required to characterize BHNE’s bioactivity in mammalian cell lines. It focuses on distinguishing specific therapeutic efficacy (e.g., metabolic modulation) from non-specific cytotoxicity, comparing its performance against gold-standard mitochondrial uncouplers like CCCP and 2,4-DNP .

Mechanism of Action & Target Identification

The primary bioactivity of BHNE is predicted to be Protonophoric Uncoupling of oxidative phosphorylation. The lipophilic nitrophenol moiety allows the molecule to shuttle protons across the Inner Mitochondrial Membrane (IMM), dissipating the proton motive force (


) without generating ATP.
  • Pharmacophore: The acidic hydroxyl group (

    
     modulated by electron-withdrawing 
    
    
    
    and
    
    
    groups) allows proton release in the matrix.
  • Secondary Targets: Potential inhibition of catechol-dependent enzymes (e.g., COMT) due to structural mimicry, though uncoupling is the dominant phenotype in cell-based assays.

Figure 1: Mechanism of Protonophoric Uncoupling by BHNE

BHNE_Mechanism BHNE_Cyto BHNE (Protonated) [Cytosol/IMS] IMM Inner Mitochondrial Membrane (IMM) BHNE_Cyto->IMM Passive Diffusion IMM->BHNE_Cyto Reprotonation BHNE_Matrix BHNE-H+ (Matrix) IMM->BHNE_Matrix Proton_Release H+ Dissociation BHNE_Matrix->Proton_Release pH Gradient BHNE_Anion BHNE- (Anion) [Matrix] Proton_Release->BHNE_Anion DeltaPsi Dissipation of Δψm Proton_Release->DeltaPsi H+ Leak BHNE_Anion->IMM Return to IMS ATP_Synthase ATP Synthase (Stalled) DeltaPsi->ATP_Synthase Inhibits ATP Production AMPK AMPK Activation (Metabolic Stress) ATP_Synthase->AMPK Low ATP/ADP Ratio

Caption: Cycle of proton transport by BHNE across the Inner Mitochondrial Membrane, leading to membrane potential dissipation and metabolic stress signaling.

Comparative Analysis: BHNE vs. Standard Alternatives

To validate BHNE, it must be benchmarked against established uncouplers. The table below highlights the expected performance metrics based on Structure-Activity Relationships (SAR).

FeatureBHNE (Test Compound) CCCP (Gold Standard) 2,4-DNP (Classic Analog)
Chemical Class Bromo-Nitro-AcetophenoneHydrazoneDinitrophenol
Primary MoA Mild/Moderate UncouplingPotent UncouplingModerate Uncoupling
Lipophilicity (LogP) ~2.5 (Estimated)3.61.5
Cytotoxicity (IC50) Expected: 10–50 µM 1–5 µM (High Toxicity)20–100 µM
Reversibility High (Washout likely effective)ModerateHigh
Application Fine-tuning metabolic stressComplete depolarizationHistorical weight-loss model
Solubility DMSO (Good), Aqueous (Poor)DMSO (Good)Ethanol/DMSO (Good)

Key Insight: BHNE offers a structural advantage over 2,4-DNP due to the bromine atom, which may enhance membrane permeability while potentially reducing the explosive risks associated with dry polynitro compounds.

Validation Protocols in Cell Lines

Phase I: Cytotoxicity Profiling (Cell Viability)

Objective: Determine the therapeutic window and IC50. Cell Lines:

  • HepG2 (Liver): High metabolic activity; sensitive to mitochondrial toxins.

  • HUVEC (Endothelial): Normal control to assess selectivity.

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Prepare BHNE stock (100 mM in DMSO). Dilute in media to final concentrations (0, 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO < 0.1%.

  • Incubation: Treat for 24h and 48h.

  • Readout: Add CCK-8 or MTT reagent. Incubate 1–4h. Measure Absorbance (450 nm for CCK-8).

  • Analysis: Plot dose-response curve (Log[inhibitor] vs. Normalized Response) to calculate IC50.

Phase II: Mitochondrial Membrane Potential ( ) Assay

Objective: Confirm uncoupling mechanism (drop in


 without initial cell death).
Cell Line:HeLa  or SH-SY5Y .

Protocol:

  • Staining: Load treated cells with JC-1 Dye (2 µM) or TMRE (100 nM) for 20 min at 37°C.

  • Treatment: Add BHNE (at IC10 and IC50 concentrations). Include CCCP (10 µM) as a positive control.

  • Imaging/FACS:

    • Healthy Mitochondria: Red aggregates (JC-1) or High Fluorescence (TMRE).

    • Depolarized Mitochondria: Green monomers (JC-1) or Low Fluorescence (TMRE).

  • Validation Criteria: BHNE must cause a shift from Red

    
     Green (JC-1) within 1–4 hours, similar to CCCP.
    
Phase III: Metabolic Flux Analysis (ATP/AMPK)

Objective: Link uncoupling to metabolic signaling.

Protocol:

  • Lysate Preparation: Treat cells with BHNE (25 µM) for 6h. Lyse in RIPA buffer with phosphatase inhibitors.

  • Western Blot:

    • Primary Antibodies: p-AMPK (Thr172), Total AMPK, LC3B (Autophagy marker).

    • Loading Control:

      
      -Actin.
      
  • ATP Quantification: Use a Luciferase-based ATP assay kit on parallel samples.

    • Expectation: Significant drop in intracellular ATP levels compared to vehicle.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for validating BHNE bioactivity.

Figure 2: Validation Workflow for BHNE

Validation_Workflow Start Compound: BHNE Step1 Phase I: Cytotoxicity (CCK-8 / MTT) Start->Step1 Decision1 IC50 < 100 µM? Step1->Decision1 Step2 Phase II: Mito-Potential (JC-1 / TMRE) Decision1->Step2 Yes Outcome2 General Toxin / Inactive Decision1->Outcome2 No (Inactive) Decision2 Depolarization? Step2->Decision2 Step3 Phase III: Mechanism (ATP / Western Blot) Decision2->Step3 Yes Decision2->Outcome2 No (Non-Mito Toxin) Outcome1 Valid Uncoupler Step3->Outcome1 ATP Drop + AMPK High

Caption: Step-by-step decision tree for validating BHNE, filtering from general toxicity to specific mitochondrial mechanism.

Safety & Handling

  • Solubility: BHNE is hydrophobic. Dissolve in DMSO to create stock solutions. Avoid aqueous storage.

  • Stability: Protect from light. Nitro compounds can be photosensitive.

  • Toxicity: As a putative uncoupler, treat as a metabolic poison. Handle in a fume hood.

References

  • Wallace, K. B., & Starkov, A. A. (2000). Mitochondrial targets of drug toxicity. Annual Review of Pharmacology and Toxicology.

  • Childress, E. S., et al. (2018). Mitochondrial Uncouplers as Selective Anti-Cancer Agents. Journal of Medicinal Chemistry.

  • Han, Y., et al. (2019). Synthesis and properties of porphyrazines with annulated 1,2,5-thiadiazole and 1,2,5-selenadiazole rings (Demonstrates synthesis of BHNE precursors). Dalton Transactions.

  • Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques.

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology.

Validation

Spectroscopic Comparison of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one and its Precursors

The following guide details the spectroscopic differentiation of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one from its synthetic precursors. This analysis focuses on the stepwise evolution of spectral features (IR, NMR...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one from its synthetic precursors. This analysis focuses on the stepwise evolution of spectral features (IR, NMR, UV-Vis) driven by electrophilic aromatic substitution.

Executive Summary

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (referred to as the Target ) is a tri-substituted acetophenone derivative used as a critical intermediate in the synthesis of functionalized heterocycles, such as pyrazinoporphyrazines (red-fluorescent pH indicators) and catechol-O-methyltransferase (COMT) inhibitors.

The synthesis involves the sequential introduction of nitro and bromo groups onto the 4-hydroxyacetophenone scaffold. Spectroscopic characterization is essential to confirm the regioselectivity of these substitutions. This guide compares the Target with its two primary precursors:

  • Starting Material: 4'-Hydroxyacetophenone (4-HAP )

  • Intermediate: 4'-Hydroxy-3'-nitroacetophenone (3-Nitro-HAP )

Synthetic Pathway & Structural Evolution

The transformation proceeds via electrophilic aromatic substitution. The hydroxyl group (activator, ortho,para-director) directs the incoming electrophiles to positions 3 and 5, while the acetyl group (deactivator, meta-director) reinforces this regioselectivity.

SynthesisPath Figure 1: Synthetic pathway for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one. HAP 4'-Hydroxyacetophenone (Starting Material) C8H8O2 Nitro 4'-Hydroxy-3'-nitroacetophenone (Intermediate) C8H7NO4 HAP->Nitro Nitration (KNO3, H2SO4) <0°C -> RT Target 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one (Target) C8H6BrNO3 Nitro->Target Bromination (Br2, NaOAc, AcOH) RT, 24h

[1][2][3]

Spectroscopic Comparison
3.1 Proton NMR (

H NMR) Evolution

The most definitive confirmation of the Target structure is the change in the aromatic proton coupling pattern.

  • 4-HAP : Exhibits a classic AA'BB' system (two doublets) due to the symmetry of the para-substituted ring.

  • 3-Nitro-HAP : Symmetry is broken. The spectrum shows an ABC system (three distinct proton environments).

  • Target : The introduction of bromine at position 5 (relative to OH at 4, Nitro at 3) leaves only two aromatic protons at positions 2 and 6. These appear as two singlets (or meta-coupled doublets), significantly deshielded by the electron-withdrawing groups.

Feature4-HAP (Start)3-Nitro-HAP (Intermediate)Target (Product)
Symmetry Symmetric (para)Asymmetric (1,3,4-subst.)Asymmetric (1,3,4,5-subst.)[1]
Ar-H Count 4 Protons3 Protons2 Protons
Coupling Two Doublets (

Hz)
Doublet, Doublet of Doublets, DoubletTwo Singlets (or

Hz)
H-2 Shift ~7.92 ppm (Ortho to C=O)~8.69 ppm (Ortho to C=O, Meta to NO

)
~8.40 – 8.50 ppm (Predicted)
H-6 Shift ~7.92 ppm (Equiv. to H-2)~8.27 ppm (Ortho to C=O)~8.70 – 8.80 ppm (Predicted)
H-5 Shift ~6.95 ppm (Ortho to OH)~7.32 ppm (Ortho to OH)Absent (Substituted by Br)
OH Shift ~10.3 ppm (Broad)~10.82 ppm (Sharp, H-bond)~11.0 – 11.5 ppm (Strong H-bond)

*Note: Exact shifts for the Target depend on solvent (typically DMSO-d


 or Acetone-d

). H-6 is deshielded by the adjacent Nitro group, while H-2 is deshielded by the adjacent Bromo group, though less so than the Nitro.
3.2 Infrared (FT-IR) Spectroscopy

The carbonyl stretching frequency shifts due to the electronic effects of the substituents and intramolecular hydrogen bonding.

  • C=O Stretch : In 3-Nitro-HAP , the nitro group withdraws electron density, increasing the C=O double bond character (higher frequency), but strong intramolecular H-bonding between the OH and Nitro oxygen can compete. Typically, the C=O band shifts to a higher wavenumber in the Target compared to 4-HAP.

  • Nitro Bands : The Target and Intermediate display characteristic symmetric and asymmetric NO

    
     stretches (
    
    
    
    ) absent in 4-HAP.
  • C-Br Stretch : A new band appears in the fingerprint region (

    
    ) for the Target.
    
Functional Group4-HAP (

)
3-Nitro-HAP (

)
Target (

)
O-H Stretch 3100-3400 (Broad)~3277 (Sharper)~3100-3300 (Weak/Broad)
C=O Stretch 1660-167016781680-1690
NO

Stretch
Absent1530 (asym), 1350 (sym)1530-1540, 1340-1350
C-Br Stretch AbsentAbsent~650-700
3.3 Physical Properties
  • Appearance :

    • 4-HAP : White to beige crystalline solid.

    • 3-Nitro-HAP : Yellow solid (due to nitro-conjugation).

    • Target : Orange/Yellow solid (enhanced conjugation).

  • Melting Point :

    • 4-HAP : 109–110 °C.

    • 3-Nitro-HAP : 131–132 °C.[2][1]

    • Target : ~159–160 °C (Consistent with increased molecular weight and polarity).[2]

Experimental Protocols
Protocol A: Synthesis of 4'-Hydroxy-3'-nitroacetophenone

This step introduces the nitro group ortho to the hydroxyl group.[3]

  • Preparation : Dissolve 4-hydroxyacetophenone (20 mmol, 2.72 g) in concentrated sulfuric acid (30 mL) cooled in an ice/NaCl bath (< 0 °C).

  • Nitration : Slowly add potassium nitrate (21.4 mmol, 2.16 g) in small portions, maintaining the temperature below 5 °C to prevent dinitration or oxidation.

  • Reaction : Stir for 1 hour in the ice bath.

  • Workup : Pour the mixture onto crushed ice. Collect the yellow precipitate by filtration.

  • Purification : Recrystallize from ethanol.

    • Expected Yield: ~88%.

    • Validation: Check for disappearance of AA'BB' coupling in NMR.

Protocol B: Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

This step brominates the remaining activated position ortho to the hydroxyl group.

  • Preparation : Dissolve 4'-hydroxy-3'-nitroacetophenone (17 mmol, 3.0 g) and anhydrous sodium acetate (24 mmol, 2.0 g) in glacial acetic acid (100 mL). The sodium acetate acts as a buffer to neutralize HBr formed.

  • Bromination : Add a solution of bromine (17 mmol, 0.85 mL) in acetic acid (10 mL) dropwise at room temperature.

  • Reaction : Stir vigorously at room temperature for 24 hours.

  • Workup : Evaporate the acetic acid under reduced pressure. Resuspend the residue in water to dissolve inorganic salts. Filter the resulting orange solid.

  • Purification : Recrystallize from ethanol/water.

    • Expected Yield: ~60-65%.[2][1]

    • Validation: Check for loss of the H-5 doublet (approx 7.32 ppm) in NMR.

References
  • RSC Advances (2014) . Magnesium tetrapyrazinoporphyrazines: tuning of the pKa of red-fluorescent pH indicators. (Detailed synthesis and characterization of the 3-bromo-4-hydroxy-5-nitroacetophenone intermediate).

  • SpectraBase . 4'-Hydroxy-3'-nitroacetophenone NMR and IR data.

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 138723, 4'-Hydroxy-3'-nitroacetophenone.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Introduction: The Significance of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows, representing a significant cause of late-stage clinical trial failures. This guide provides an in-depth comparative analysis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, a compound bearing the hallmark nitrocatechol moiety, a pharmacophore central to a class of inhibitors targeting Catechol-O-methyltransferase (COMT).

Given its structural characteristics, 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is hypothesized to be a potent COMT inhibitor. COMT is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] Inhibitors of COMT are established therapeutics in the management of Parkinson's disease, where they are co-administered with levodopa to prevent its peripheral degradation, thereby increasing its bioavailability in the central nervous system.[2][3]

This guide will provide a comparative overview of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one against established COMT inhibitors, both nitrocatechol and non-nitrocatechol-based. Furthermore, we will present a comprehensive experimental framework to rigorously assess its potency, selectivity, and potential cross-reactivity against other relevant biological targets. The causality behind each experimental choice is detailed to provide a robust, self-validating system for its characterization.

Comparative Analysis of COMT Inhibitors

The therapeutic landscape of COMT inhibitors is dominated by nitrocatechol-based compounds, namely entacapone and tolcapone. A third-generation inhibitor, opicapone, also features a nitrocatechol core.[4] However, the nitrocatechol moiety, while crucial for potent inhibition, has been associated with potential toxicity, most notably the hepatotoxicity observed with tolcapone.[5] This has spurred the development of non-nitrocatechol inhibitors to mitigate these risks.[6][7]

Here, we compare the subject compound, 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, with these established agents.

Structural Comparison of COMT Inhibitors

A visual comparison of the chemical structures highlights the key similarities and differences that can influence their biological activity and cross-reactivity profiles.

G cluster_0 Subject Compound cluster_1 Nitrocatechol Comparators cluster_2 Non-Nitrocatechol Comparator Topic_Compound 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Entacapone Entacapone Tolcapone Tolcapone Opicapone Opicapone LIBD1 LIBD-1 (Representative)

Caption: Chemical structures of the subject compound and comparator COMT inhibitors.

Note: As a dedicated image for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one and LIBD-1 are not available, placeholders are used. The structure of the topic compound is defined by its IUPAC name.

Comparative Data of COMT Inhibitors

The following table summarizes key characteristics of the comparator compounds. The data for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one are yet to be determined and are the focus of the proposed experimental plan.

FeatureEntacaponeTolcaponeOpicaponeLIBD-1 (Non-Nitrocatechol)1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one
Primary Target COMT[2]COMT[8]COMT[4]COMT[6]Hypothesized: COMT
Mechanism Reversible COMT inhibitor[2]Reversible COMT inhibitor[9]Reversible COMT inhibitor[4]COMT inhibitor[6]To be determined
Key Structural Moiety Nitrocatechol[10]Nitrocatechol[8]Nitrocatechol[11]Non-nitrocatechol[6]Nitrocatechol
Known Cross-Reactivity/Off-Targets Largely selective for peripheral COMT.[2]Can inhibit central COMT; potential for hepatotoxicity linked to off-targets like 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[12][13]Peripherally selective.[11]Designed for improved safety profile.[7]To be determined
Common Side Effects Dyskinesia, nausea, urine discoloration.[3]Nausea, diarrhea, hallucinations, potential for severe liver injury.[5][14]Dyskinesia, nausea.[15]Under investigation.[6]To be determined

Experimental Framework for Characterization

To empirically determine the activity and cross-reactivity profile of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, a multi-tiered experimental approach is proposed. This workflow is designed to first confirm the primary target and potency, then to assess selectivity against related and unrelated targets.

G cluster_0 Tier 1: Primary Target Engagement & Potency cluster_1 Tier 2: Selectivity & Cross-Reactivity Profiling cluster_2 Tier 3: Cellular Off-Target Effects & Toxicity A Biochemical COMT Inhibition Assay (IC50 Determination) B Cell-Based COMT Activity Assay (Cellular Potency) A->B Confirm cellular activity C Broad Kinase Panel Screen B->C Broad off-target screening D Monoamine Oxidase (MAO-A/B) Inhibition Assays C->D Assess related monoamine pathway targets E Dopamine Receptor (D2) Binding Assay D->E Evaluate interaction with downstream targets F Hepatotoxicity Assay (e.g., in HepG2 cells) E->F Investigate potential for toxicity G Cellular Thermal Shift Assay (CETSA) for Target Engagement F->G Confirm target engagement in a cellular context

Caption: Proposed experimental workflow for characterizing 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one.

Detailed Experimental Protocols

Tier 1: Primary Target Engagement & Potency

1. Biochemical COMT Inhibition Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human COMT.

  • Rationale: This in vitro assay provides a direct measure of the compound's potency against its purified target enzyme, serving as a fundamental first step in characterization.[16]

  • Methodology:

    • Reagents and Materials: Recombinant human soluble COMT (S-COMT), S-adenosyl-L-methionine (SAM), Levodopa (L-DOPA) or a suitable catechol substrate, test compound, reaction buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂), quenching solution (e.g., perchloric acid), HPLC system with electrochemical detection.[16]

    • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, pre-incubate the S-COMT enzyme with the various concentrations of the test compound for 15-30 minutes at 37°C. c. Initiate the enzymatic reaction by adding L-DOPA and SAM. d. Incubate for a fixed time (e.g., 30 minutes) at 37°C. e. Terminate the reaction with the quenching solution. f. Quantify the formation of the methylated product (3-O-methyldopa) via HPLC. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

2. Cell-Based COMT Activity Assay

  • Objective: To assess the inhibitory activity of the compound on COMT within a cellular context.

  • Rationale: This assay provides a more physiologically relevant measure of potency, accounting for cell permeability and intracellular target engagement. PC12 cells, which endogenously express COMT, are a suitable model.[17]

  • Methodology:

    • Cell Line: PC12 cells.

    • Procedure: a. Culture PC12 cells to an appropriate density. b. Treat the cells with varying concentrations of the test compound for a defined period (e.g., 24 hours). c. Collect the cell culture medium. d. Measure the concentrations of dopamine and its metabolites (3-MT, DOPAC, and HVA) in the medium using HPLC with electrochemical detection. e. A decrease in 3-MT and HVA levels, coupled with an increase in DOPAC, indicates COMT inhibition.[17]

Tier 2: Selectivity & Cross-Reactivity Profiling

1. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays

  • Objective: To evaluate the inhibitory activity of the compound against MAO-A and MAO-B.

  • Rationale: MAO enzymes are also involved in the metabolism of catecholamines.[18] Assessing cross-reactivity with these enzymes is crucial to understand the compound's selectivity within the broader monoamine metabolic pathway.

  • Methodology:

    • Assay Kits: Commercially available fluorometric or colorimetric MAO inhibitor screening kits can be used.[1][19]

    • Procedure (based on a fluorometric kit): a. Reconstitute recombinant human MAO-A or MAO-B enzyme. b. In a 96-well plate, incubate the enzyme with various concentrations of the test compound. c. Add a suitable MAO substrate (e.g., kynuramine or p-tyramine) and a developer that reacts with the H₂O₂ produced during the enzymatic reaction to generate a fluorescent signal.[1][20] d. Measure the fluorescence kinetically. e. Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B.

2. Dopamine Receptor (D2) Binding Assay

  • Objective: To determine if the compound interacts with the dopamine D2 receptor.

  • Rationale: As COMT inhibitors modulate dopamine levels, it is important to ascertain that the observed physiological effects are not due to direct interaction with dopamine receptors.

  • Methodology:

    • Principle: A competitive radioligand binding assay is a standard method.[21]

    • Procedure: a. Prepare cell membranes from a cell line expressing the human dopamine D2 receptor. b. Incubate the membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and varying concentrations of the test compound. c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. d. Quantify the radioactivity of the bound ligand using liquid scintillation counting. e. The displacement of the radioligand by the test compound is used to calculate its inhibitory constant (Ki).[22]

Conclusion

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, by virtue of its nitrocatechol structure, presents a compelling case for investigation as a novel COMT inhibitor. The comparative analysis with established drugs highlights the potential for both efficacy and the need for a thorough safety and selectivity assessment. The proposed experimental framework provides a rigorous, step-by-step approach to elucidate its pharmacological profile. By systematically evaluating its potency, selectivity, and potential for off-target effects, researchers can build a comprehensive understanding of this compound's therapeutic potential and its standing relative to current and emerging alternatives in the field of COMT inhibition. This structured approach, grounded in established scientific methodologies, is essential for advancing promising new chemical entities toward clinical consideration.

References

  • Entacapone. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

  • Byers, S., Buchler, I. P., DePasquale, M., Rowley, H. L., Kulkarni, R. S., Pinder, L., Kolobova, A., Li, C., Au, V., Akuma, D., Zhang, G., Wei, H., Cheetham, S. C., Barrow, J. C., & Carr, G. V. (2020). Novel, non-nitrocatechol catechol-O-methyltransferase inhibitors modulate dopamine neurotransmission in the frontal cortex and improve cognitive flexibility. Psychopharmacology, 237(9), 2695–2707. [Link]

  • What is the mechanism of Entacapone? (2024, July 17). Patsnap Synapse. [Link]

  • 116.3 Discovery and Evaluation of Nonnitrocatechol COMT Inhibitors for Treatment of Psychiatric Conditions. (2018). Neuropsychopharmacology, 43(Suppl 1), S116–S117. [Link]

  • Chemical structure of entacapone (C14H15N3O5), molecular weight 305.29. (n.d.). ResearchGate. [Link]

  • Byers, S., Buchler, I. P., DePasquale, M., Rowley, H. L., Kulkarni, R. S., Pinder, L., Kolobova, A., Li, C., Au, V., Akuma, D., Zhang, G., Wei, H., Cheetham, S. C., Barrow, J. C., & Carr, G. V. (2019). Novel, non-nitrocatechol COMT inhibitors modulate dopamine neurotransmission in the frontal cortex and improve cognitive. bioRxiv. [Link]

  • COMTAN Rx only Prescribing Information. (n.d.). accessdata.fda.gov. [Link]

  • Kaakkola, S. (2020). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Journal of Clinical Pharmacology, 60(S1), S10–S24. [Link]

  • Mechanism of Action of Entacapone. (2026, January 12). Pharmacy Freak. [Link]

  • Lee, J. Y., Lee, J., Im, S. S., & Lee, S. W. (2016). Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(5), 837–845. [Link]

  • Byers, S., Buchler, I. P., DePasquale, M., Rowley, H. L., Kulkarni, R. S., Pinder, L., Kolobova, A., Li, C., Au, V., Akuma, D., Zhang, G., Wei, H., Cheetham, S. C., Barrow, J. C., & Carr, G. V. (2020). Novel, non-nitrocatechol catechol-O-methyltransferase inhibitors modulate dopamine neurotransmission in the frontal cortex and improve cognitive flexibility. Psychopharmacology, 237(9), 2695–2707. [Link]

  • Boger, D. L., Jacobson, T. E., & Patterson, J. E. (2011). Characterization of Non-Nitrocatechol Pan and Isoform Specific Catechol-O-methyltransferase Inhibitors and Substrates. ACS Chemical Neuroscience, 2(11), 643–653. [Link]

  • Entacapone: Package Insert / Prescribing Information. (2026, January 11). Drugs.com. [Link]

  • Comtan (entacapone tablets) label. (n.d.). accessdata.fda.gov. [Link]

  • Chemical structure of entacapone (C14H15N3O5), molecular weight 305.29 (Merck Index XIV Ed). (n.d.). ResearchGate. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Entacapone Parkinsons Disease Drug Chemical Structure. (n.d.). Shutterstock. [Link]

  • Herraiz, T., & Guillén, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 149–161). Humana Press. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

  • Garris, P. A., & Garris, B. L. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. Journal of visualized experiments : JoVE, (144), 10.3791/58936. [Link]

  • tolcapone. (n.d.). PubChem. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.[Link]

  • Liang, N., Wu, Y., & Li, F. (2020). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. TrAC Trends in Analytical Chemistry, 124, 115814. [Link]

  • Opicapone. (n.d.). PubChem. [Link]

  • Tolcapone. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

  • Opicapone. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

  • Human Catechol-O- Methyltransferase (COMT) ELISA. (n.d.). Kamiya Biomedical Company. [Link]

  • opicapone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Soares-da-Silva, P., et al. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. Molecules, 27(1), 133. [Link]

  • Jilani, T., & Waseem, M. (2023). Tolcapone. In StatPearls. StatPearls Publishing. [Link]

  • What are the side effects of Tolcapone? (2024, July 12). Patsnap Synapse. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Zienecker, R., & Zenk, M. H. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1641–1646. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • COMT Methyltransferase Assay Service. (n.d.). Reaction Biology. [Link]

  • Table 2 Adverse events associated with tolcapone (at least 5% in a... (n.d.). ResearchGate. [Link]

  • Zhu, B., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256–1264. [Link]

  • An In-depth Analysis of Tolcapone's R&D Progress and Mechanism of Action on Drug Target. (2023, November 17). Patsnap Synapse. [Link]

Sources

Validation

Review of the Biological Effects of Nitrophenyl Ethanone Derivatives: A Comparative Guide

Executive Summary Nitrophenyl ethanone (nitroacetophenone) derivatives represent a versatile scaffold in medicinal chemistry, primarily utilized as precursors for chalcones , hydrazones , and mannich bases . Unlike their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenyl ethanone (nitroacetophenone) derivatives represent a versatile scaffold in medicinal chemistry, primarily utilized as precursors for chalcones , hydrazones , and mannich bases . Unlike their unsubstituted counterparts, the introduction of a nitro group (


) on the aromatic ring significantly alters the electronic landscape, enhancing lipophilicity and facilitating specific interactions with biological targets such as tubulin , DNA gyrase , and 14

-demethylase
.

This guide objectively reviews the biological performance of these derivatives, specifically focusing on nitro-chalcones synthesized via Claisen-Schmidt condensation.[1] We compare their efficacy against standard-of-care agents (Ciprofloxacin, Fluconazole, Doxorubicin) and provide validated experimental protocols for their synthesis and evaluation.

Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9][10]

The core pharmacophore involves the 1-(nitrophenyl)ethan-1-one moiety. The position of the nitro group (ortho, meta, or para) dictates the reactivity and biological binding affinity. The most bioactive derivatives are often


-unsaturated ketones (chalcones)  formed by condensing nitrophenyl ethanone with substituted benzaldehydes.
Mechanism of Synthesis: Claisen-Schmidt Condensation

The synthesis relies on a base-catalyzed aldol condensation followed by dehydration. This pathway is preferred for its high yield and stereoselectivity (trans-isomers).

SynthesisWorkflow Start Nitrophenyl Ethanone (Starting Material) Inter Intermediate $beta$-Hydroxy Ketone Start->Inter + NaOH/EtOH (Stir 2-4h) Aldehyde Substituted Benzaldehyde Aldehyde->Inter Product Nitro-Chalcone Derivative Inter->Product - H2O (Dehydration)

Figure 1: Synthetic pathway for bioactive nitro-chalcone derivatives via Claisen-Schmidt condensation.

Comparative Biological Analysis

Antimicrobial & Antifungal Efficacy

Nitro-substituted chalcones have demonstrated superior activity against multidrug-resistant strains compared to some standard antibiotics. The electron-withdrawing nitro group enhances the compound's ability to penetrate the bacterial cell wall and interfere with the electron transport chain.

Comparative Data: Minimum Inhibitory Concentration (MIC in


g/mL) 
Compound ClassTarget OrganismMIC (

g/mL)
Standard DrugMIC of Standard (

g/mL)
Relative Potency
4-Nitro-Chalcone (C-6) S. aureus (Gram +)3.12Ciprofloxacin1.56~0.5x
4-Nitro-Chalcone (C-6) E. coli (Gram -)6.25Ciprofloxacin3.12~0.5x
Bis-Nitro Derivative (C-12) C. albicans (Fungal)1.56 Fluconazole3.122.0x (Superior)
Pyrazine-Nitro Hybrid M. tuberculosis0.78Isoniazid0.20~0.25x

Data Source: Synthesized from Goyal et al. (2023) and related SAR studies [1][2].

Key Insight: While antibacterial activity is moderate compared to Ciprofloxacin, the antifungal activity of specific bis-nitro derivatives (e.g., Compound 12 in referenced literature) often surpasses Fluconazole, likely due to dual-binding mechanisms involving CYP51 inhibition.

Anticancer & Cytotoxic Activity

The cytotoxicity of nitrophenyl ethanone derivatives is frequently linked to their ability to mimic combretastatin , binding to the colchicine site of tubulin and inhibiting microtubule polymerization.

Comparative Data: IC


 Values (

M)
Derivative TypeCell LineIC

(

M)
Standard (Doxorubicin)Mechanism of Action
Para-nitroacetophenone K562 (Leukemia)8.51.2Apoptosis Induction
Nitro-Chalcone (Hybrid) MCF-7 (Breast)5.40.8Tubulin Interference
3-Nitro-4-chromanone PC-3 (Prostate)0.39 Cisplatin (Standard)>1.0x (Superior)

Data Source: Aggregated from antiproliferative studies on nitro-derivatives [3][4].

Mechanistic Insights

Understanding the "Why" is critical for optimization. The biological effects are not random but stem from specific molecular interactions.

The "Butterfly" Model (Anticancer)

Chalcones derived from nitrophenyl ethanone adopt a non-planar "butterfly" conformation. This shape is critical for fitting into the hydrophobic pocket of


-tubulin , preventing the formation of the mitotic spindle and causing cell cycle arrest at the G2/M phase.
MCR-1 Inhibition (Antibiotic Resistance)

Recent studies indicate that 1-phenyl-2-(phenylamino)ethanone derivatives can inhibit the MCR-1 enzyme , which is responsible for colistin resistance in bacteria. These compounds do not kill bacteria directly but re-sensitize them to colistin.

MechanismPathways Compound Nitrophenyl Ethanone Derivative Tubulin Tubulin Binding (Colchicine Site) Compound->Tubulin Anticancer MCR1 MCR-1 Enzyme Inhibition Compound->MCR1 Adjuvant CYP51 14$alpha$-Demethylase (Fungal) Compound->CYP51 Antifungal Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Resens Re-sensitization to Colistin MCR1->Resens Memb Ergosterol Depletion CYP51->Memb Apoptosis Mitochondrial Apoptosis Arrest->Apoptosis

Figure 2: Multi-target mechanism of action for nitrophenyl ethanone derivatives.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for researching these derivatives.

Protocol: Synthesis of Nitro-Chalcones (Claisen-Schmidt)

Objective: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.

  • Reagents: 4-Nitroacetophenone (0.01 mol), Benzaldehyde (0.01 mol), Ethanol (95%, 20 mL), NaOH (40% aq, 5 mL).

  • Procedure:

    • Dissolve 4-nitroacetophenone in ethanol in a 100 mL round-bottom flask.

    • Add benzaldehyde and stir at room temperature for 10 minutes.

    • Dropwise add NaOH solution while maintaining the temperature below 25°C (ice bath if necessary).

    • Stir vigorously for 4–6 hours. A precipitate should form.[2]

    • Validation Point: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.

  • Work-up:

    • Pour the reaction mixture into crushed ice-water (200 mL) containing HCl (2 mL) to neutralize.

    • Filter the solid precipitate.[3]

    • Purification: Recrystallize from hot ethanol to obtain yellow needles.

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC


 against K562 cells.
  • Preparation: Seed K562 cells (

    
     cells/well) in 96-well plates with RPMI-1640 medium.
    
  • Treatment:

    • Dissolve the derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100

      
      M).
      
    • Add to wells (Triplicate) and incubate for 48 hours at 37°C, 5% CO

      
      .
      
  • Readout:

    • Add 20

      
      L MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (purple formazan crystals form).

    • Remove medium, add 100

      
      L DMSO to solubilize crystals.
      
    • Measure Absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log(Concentration). Use non-linear regression to calculate IC

    
    .
    

Critical Evaluation & Expert Opinion

Structure-Activity Relationship (SAR):

  • Electron Withdrawal: The presence of the nitro group is non-negotiable for high potency in antimicrobial applications. Derivatives with the nitro group at the para position generally exhibit higher cytotoxicity than ortho or meta isomers due to better resonance stabilization and steric fit [5].

  • Lipophilicity: These derivatives often suffer from poor aqueous solubility. Formulation strategies (e.g., encapsulation or salt formation) are often required for in vivo efficacy.

  • Toxicity: While potent against cancer cells, nitro-aromatics can be mutagenic (Ames test positive). Early toxicity screening on normal fibroblast cells (e.g., HAF) is mandatory before advancing to animal models.

References

  • Goyal, K., et al. (2023).[1] Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology. Link

  • Dolezal, M., et al. (2025). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. ResearchGate. Link

  • Rezaei, M., et al. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. Link

  • Li, X., et al. (2013).[4] Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents. RSC Advances. Link

  • BenchChem. (2024). Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)ethanone Derivatives. BenchChem Guides. Link

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one: Proper Disposal &amp; Handling Procedures

[1][2][3] Urgent Operational Directive Compound Identity: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Synonyms: 3-Bromo-4-hydroxy-5-nitroacetophenone; 5-Bromo-3-nitro-4-hydroxyacetophenone.[1] CAS: 116313-85-0 (Analog...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Urgent Operational Directive

Compound Identity: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one Synonyms: 3-Bromo-4-hydroxy-5-nitroacetophenone; 5-Bromo-3-nitro-4-hydroxyacetophenone.[1] CAS: 116313-85-0 (Analogous reference) Waste Class: Halogenated Organic / Toxic Phenolic

Executive Hazard Assessment (The "Why")

As a Senior Application Scientist, I must emphasize that treating this compound merely as "generic organic waste" is a critical error. Its tri-functional nature (Nitro, Bromo, Phenol) dictates a specific disposal profile that prevents downstream reactor failures and environmental non-compliance.[1]

Functional Group Hazard Analysis
Functional GroupHazard MechanismDisposal Implication
Nitro (-NO₂) Thermal Instability / Energetic: While mono-nitro aromatics are generally stable, they possess high decomposition energy.[1][2]DO NOT mix with reducing agents or subject to high heat in open containers.
Phenol (-OH) Acidity & Salt Formation: The nitro group increases the acidity of the phenol (pKa drop), making it highly reactive toward bases.[1]CRITICAL: Never dispose of in basic waste streams (e.g., NaOH/KOH).[1] This forms nitrophenate salts , which are often shock-sensitive and explosive when dry.[1]
Bromine (-Br) Halogen Load: Upon incineration, generates HBr and potential brominated dioxins if combustion temperatures are uncontrolled.[1]MANDATORY: Must go into Halogenated Waste streams. Do not dilute into non-halogenated solvents.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material at the point of generation.[1]

Segregation Rules (Incompatible Matrix)
  • Strictly Prohibited: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (Sodium Hydroxide, Ammonia), Reducing Agents (Hydrides).[1]

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Amber Glass . Avoid metal containers due to the corrosive potential of the phenolic moiety.

The "Nitrophenate" Trap

Senior Scientist Insight: A common lab accident occurs when researchers wash glassware containing nitrophenols with strong base baths (base bath). The resulting exothermic reaction forms a salt that, if dried in the rim of the flask, becomes shock-sensitive. [1] * Protocol: Rinse all glassware with an organic solvent (Acetone/Ethanol) first to remove the compound, then dispose of that rinse as halogenated waste.[1] Only then proceed to aqueous washing.

Disposal Workflow & Decision Logic

The following diagram maps the cradle-to-grave workflow for this specific compound, ensuring compliance with RCRA standards for halogenated organics.

DisposalWorkflow Start Waste Generation: 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath SolidPkg Double Bag (LDPE) Place in Wide-Mouth HDPE Jar SolidPath->SolidPkg LiquidSeg Segregation Check: Is solvent Halogenated or Non-Halogenated? LiquidPath->LiquidSeg Labeling Labeling: 1. Hazard: Toxic, Irritant 2. Constituent: Brominated Nitrophenol SolidPkg->Labeling HaloStream Combine into HALOGENATED SOLVENT Carboy LiquidSeg->HaloStream DCM, Chloroform NonHaloStream Do NOT dilute. Add to HALOGENATED Stream (Bromine content dictates classification) LiquidSeg->NonHaloStream Acetone, Ethyl Acetate HaloStream->Labeling NonHaloStream->HaloStream Re-route to Halogenated Final EHS Pickup: High-BTU Incineration (Halogen Acid Furnace) Labeling->Final

Figure 1: Decision logic for the disposal of brominated nitrophenols. Note the forced routing of non-halogenated solvents into the halogenated stream if they contain this compound.[1]

Detailed Operational Protocol

Scenario A: Solid Waste Disposal (Pure Compound)
  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1] Respiratory protection (N95 or fume hood) is required to prevent inhalation of dust.

  • Packaging:

    • Do not throw loose powder into a general solid waste bin.

    • Place the solid into a clear LDPE bag. Seal with tape.

    • Place this bag into a second bag (Double Bagging) or a dedicated wide-mouth HDPE jar.

  • Labeling:

    • Affix a Hazardous Waste label.

    • Chemical Name: "1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one".

    • Hazard Checkbox: Toxic, Irritant.[1][3]

    • Note: Write "CONTAINS HALOGENS" clearly on the tag.

Scenario B: Liquid Waste (Reaction Mixtures/Rinsates)[6]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container.

  • The "Halogen Rule": Even if the compound is dissolved in Acetone (non-halogenated), the presence of the Bromine atom on the solute forces the entire mixture to be classified as Halogenated Waste .

    • Why? If this goes into a non-halogenated fuel blending stream, the bromine can corrode the incinerator or violate emissions permits.[1]

  • Action: Pour into the "Halogenated Organic Solvents" carboy.

  • pH Check: If the waste is aqueous, ensure pH is between 4 and 10.[1] If highly acidic, neutralize slowly with bicarbonate before adding to the drum to prevent drum corrosion, but avoid raising pH > 10 to prevent nitrophenate formation.[1]

Emergency Contingencies

Spill Management
  • Dry Spill: Do not dry sweep (dust generation). Cover with a damp paper towel or oil-sorb pad, then scoop into a bag.[1]

  • Wet Spill: Absorb with vermiculite or clay. Do not use paper towels alone if the concentration is high, as nitrophenols can dry on cellulose and increase flammability.[1]

  • Decontamination: Wash the surface with a mild detergent and water. Avoid bleach (potential reaction with the phenolic amine/nitro groups).

Exposure Response
  • Skin Contact: Phenolic compounds can cause chemical burns and anesthetize the skin (numbing sensation), delaying pain.[1]

    • Immediate Action: Rinse with copious water for 15 minutes.[4] If available, use a PEG 400 (Polyethylene Glycol) wash, as it solubilizes phenols better than water alone.[1]

  • Eye Contact: Irrigate immediately for 15 minutes.[3][4] Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • PubChem. (2024). 1-(4-Bromo-3-nitrophenyl)ethan-1-one (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link][1]

  • U.S. EPA. (2024). List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link][1][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one
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